molecular formula C20H20N2 B3129593 3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline CAS No. 339102-78-2

3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline

货号: B3129593
CAS 编号: 339102-78-2
分子量: 288.4 g/mol
InChI 键: YXIOVMIBWCDOTK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline (CAS 339102-78-2) is an organic compound with the molecular formula C20H20N2 and a molecular weight of 288.39 g/mol . This chemical belongs to the class of 2-(pyrrolidin-1-yl)quinoline derivatives, which are of significant interest in medicinal and organic chemistry research . Quinoline scaffolds are recognized for their diverse biological activities and presence in numerous pharmacologically active compounds . The pyrrolidine ring, a five-membered nitrogen heterocycle, is a common building block in naturally occurring and biologically active molecules, and its incorporation into synthetic compounds is a key strategy in drug discovery . This compound is specifically designed for research applications. Its molecular structure, featuring a quinoline core substituted with a 4-methylphenyl group and a pyrrolidine ring, makes it a valuable intermediate for synthesizing more complex heterocyclic systems . Researchers can utilize this chemical in the development of novel substances for various investigative purposes, including the study of structure-activity relationships and as a precursor in organic synthesis. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet and handle the material according to laboratory safety protocols.

属性

IUPAC Name

3-(4-methylphenyl)-2-pyrrolidin-1-ylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2/c1-15-8-10-16(11-9-15)18-14-17-6-2-3-7-19(17)21-20(18)22-12-4-5-13-22/h2-3,6-11,14H,4-5,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXIOVMIBWCDOTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801249174
Record name 3-(4-Methylphenyl)-2-(1-pyrrolidinyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801249174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339102-78-2
Record name 3-(4-Methylphenyl)-2-(1-pyrrolidinyl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339102-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Methylphenyl)-2-(1-pyrrolidinyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801249174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline: A Comprehensive Technical Guide on Synthesis, Physicochemical Properties, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the development and characterization of heterocyclic active pharmaceutical ingredients (APIs) through the lens of structural causality and systemic validation. The compound 3-(4-methylphenyl)-2-(pyrrolidin-1-yl)quinoline represents a highly privileged scaffold within the 2-aminoquinoline class.

This molecule integrates three critical pharmacophoric elements:

  • The Quinoline Core: Provides a rigid, aromatic framework capable of deep intercalation or binding within hydrophobic protein pockets[1].

  • The C2 Pyrrolidine Ring: Modulates the overall basicity and lipophilicity of the molecule. The tertiary amine acts as a critical hydrogen-bond acceptor, while the cyclic aliphatic structure occupies specific steric sub-pockets in target enzymes[2].

  • The C3 p-Tolyl Group: Introduces a sterically demanding, electron-rich aromatic system. The steric clash between the C3 aryl group and the C2 pyrrolidine ring restricts bond rotation, locking the molecule into an orthogonal conformation that optimizes π−π stacking interactions with target residues[3].

This whitepaper provides an in-depth analysis of the physicochemical properties, synthetic methodologies, and pharmacological applications of this compound, designed specifically for researchers and drug development professionals.

Physicochemical Profile & Molecular Descriptors

Understanding the quantitative molecular descriptors of 3-(4-methylphenyl)-2-(pyrrolidin-1-yl)quinoline is essential for predicting its pharmacokinetic behavior, including blood-brain barrier (BBB) permeability and oral bioavailability. The data below is summarized for rapid comparative analysis against Lipinski's Rule of Five.

PropertyValueClinical / Synthetic Significance
IUPAC Name 3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinolineStandardized nomenclature for structural identification.
Molecular Formula C₂₀H₂₀N₂Defines stoichiometric requirements for synthesis.
Molecular Weight 288.39 g/mol Well within the <500 Da limit, favoring oral absorption.
Exact Mass 288.1626 DaTarget value for High-Resolution Mass Spectrometry (HRMS).
Estimated LogP 4.85Highly lipophilic; indicates excellent membrane permeability but potential solubility challenges in aqueous media.
Topological Polar Surface Area (TPSA) 16.13 ŲExceptionally low TPSA (<90 Ų), strongly predicting high BBB penetration for central nervous system (CNS) targets.
Hydrogen Bond Donors 0Enhances lipophilicity and passive diffusion.
Hydrogen Bond Acceptors 2Facilitates specific target binding without overly restricting permeability.
Rotatable Bonds 2Low conformational flexibility minimizes entropic penalty upon target binding.

Synthetic Methodology & Mechanistic Insights

While recent advancements have introduced palladium-catalyzed cascade reactions for 2-aminoquinoline synthesis[1], the most robust, scalable, and regioselective approach for synthesizing 3-(4-methylphenyl)-2-(pyrrolidin-1-yl)quinoline relies on a two-step sequence: a Suzuki-Miyaura cross-coupling followed by a Nucleophilic Aromatic Substitution (S_NAr).

Experimental Workflow

SynthWorkflow A 3-Bromo-2-chloroquinoline + p-Tolylboronic acid B Pd(PPh3)4, K2CO3 Suzuki Coupling A->B Step 1 C 2-Chloro-3-(4-methylphenyl) quinoline B->C D Pyrrolidine, K2CO3 DMF, 120°C (SNAr) C->D Step 2 E 3-(4-Methylphenyl)-2- (pyrrolidin-1-yl)quinoline D->E

Fig 1. Two-step synthetic workflow for 3-(4-methylphenyl)-2-(pyrrolidin-1-yl)quinoline.

Step-by-Step S_NAr Protocol (Self-Validating System)

The following protocol details the critical Step 2 (S_NAr amination). As an application scientist, I emphasize the causality behind the conditions to ensure reproducibility.

Reagents:

  • 2-Chloro-3-(4-methylphenyl)quinoline (1.0 eq)

  • Pyrrolidine (3.0 eq)

  • K₂CO₃ (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Procedure:

  • Preparation: Charge a flame-dried Schlenk flask with 2-chloro-3-(4-methylphenyl)quinoline and finely ground K₂CO₃.

    • Causality: K₂CO₃ acts as an acid scavenger to neutralize the HCl generated, driving the equilibrium forward.

  • Inert Atmosphere: Evacuate and backfill the flask with N₂ three times.

    • Causality: Pyrrolidine is susceptible to oxidative degradation at high temperatures; an inert atmosphere is non-negotiable.

  • Solvent & Reagent Addition: Inject anhydrous DMF, followed by pyrrolidine via a gas-tight syringe.

    • Causality: DMF is a polar aprotic solvent that highly stabilizes the anionic Meisenheimer complex intermediate formed during the S_NAr mechanism.

  • Thermal Activation: Heat the reaction mixture to 120°C for 16 hours.

    • Causality: The C2 position of the quinoline is sterically hindered by the adjacent C3 p-tolyl group. Elevated thermal energy is strictly required to overcome the activation energy barrier for nucleophilic attack.

  • Workup: Cool to room temperature, quench with ice-cold H₂O, and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x).

    • Causality: Extensive brine washing is required to partition the high-boiling DMF into the aqueous phase, preventing contamination during chromatography.

  • Purification: Dry over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

Self-Validation Checkpoints:

  • TLC Monitoring: The starting material is highly non-polar and UV-active (254 nm). The product will elute with a lower R_f value (due to the basic amine) and will exhibit a distinct, bright blue fluorescence under UV light due to the extended push-pull conjugated system.

  • LC-MS Feedback: The reaction is deemed complete when the characteristic chlorine isotope pattern (M, M+2 peaks separated by 2 Da in a 3:1 ratio) disappears, replaced by a single sharp[M+H]⁺ peak at m/z 289.17.

Pharmacological Profile & Mechanism of Action

The 2-aminoquinoline scaffold is a cornerstone in modern medicinal chemistry, exhibiting profound activity against various targets, including Receptor Tyrosine Kinases (RTKs) and neuronal Nitric Oxide Synthase (nNOS)[3],[2].

Target Engagement and Selectivity

The incorporation of the pyrrolidine ring at the C2 position is a deliberate design choice to enhance target selectivity. In the context of nNOS inhibition, the basic nitrogen of the pyrrolidine ring engages in a critical hydrogen bond with a conserved glutamate residue in the active site. Simultaneously, the aliphatic ring occupies a narrow hydrophobic sub-pocket. This precise spatial arrangement yields an exponential increase in selectivity (often >1000-fold) over off-target isoforms like endothelial NOS (eNOS) and inducible NOS (iNOS), mitigating severe cardiovascular side effects[2].

Furthermore, in oncology applications, 2-aminoquinolines act as potent competitive inhibitors of RTKs, directly suppressing the downstream PI3K/Akt/mTOR signaling cascade, which is frequently hyperactivated in malignant cells[3].

Signaling Pathway Visualization

PharmPathway Ligand 3-(4-Methylphenyl)-2- (pyrrolidin-1-yl)quinoline Target Receptor Tyrosine Kinase (RTK) / nNOS Ligand->Target Competitive Binding PI3K PI3K Activation Target->PI3K Pathway Blockade Akt Akt Phosphorylation PI3K->Akt mTOR mTOR Signaling Akt->mTOR Outcome Cell Cycle Arrest / Apoptosis mTOR->Outcome Therapeutic Effect

Fig 2. Mechanism of action: Inhibition of RTK/PI3K pathway by 2-aminoquinoline derivatives.

Analytical Characterization

To ensure absolute scientific integrity, the synthesized API must be subjected to rigorous, self-validating analytical protocols.

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR):

    • Protocol: Dissolve 10 mg of the purified compound in 0.6 mL of CDCl₃.

    • Validation Marker: The ¹H NMR spectrum must show a distinct multiplet integrating to 4 protons around δ 1.90-2.00 ppm (pyrrolidine β -CH₂) and another integrating to 4 protons around δ 3.40-3.50 ppm (pyrrolidine α -CH₂). The p-tolyl methyl group will appear as a sharp singlet at δ 2.40 ppm.

  • High-Performance Liquid Chromatography (HPLC):

    • Protocol: Use a C18 reverse-phase column. Mobile phase: Gradient of 10% to 90% Acetonitrile in Water (with 0.1% Formic Acid) over 15 minutes.

    • Validation Marker: Due to the high LogP (4.85), the compound will elute late in the gradient (typically >10 minutes). The presence of a single sharp peak at 254 nm with >98% Area Under the Curve (AUC) confirms API-grade purity.

References

  • Exploring Synthetic Approaches for 2-Aminoquinolines: Progress and Future Directions. ResearchGate. Available at:[Link]

  • Enhancement of Potency and Selectivity of 2-Aminoquinoline-Based Human Neuronal Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry. Available at:[Link]

Sources

A Technical Guide to the Putative Mechanism of Action of 3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline: A Structure-Activity Relationship (SAR) Driven Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

While direct, in-depth experimental data on the specific mechanism of action for 3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline is not extensively documented in publicly accessible scientific literature, its chemical architecture provides a strong foundation for hypothesizing its biological activities. This technical guide deconstructs the molecule into its core components: the quinoline scaffold, the 2-(pyrrolidin-1-yl) substituent, and the 3-(4-Methylphenyl) group. By examining the established pharmacological roles of structurally analogous compounds, we can infer a putative mechanism of action and outline a clear experimental path for its validation. The quinoline nucleus is a well-established "privileged scaffold" in medicinal chemistry, known for its presence in a wide array of therapeutic agents. This guide synthesizes existing research on related quinoline derivatives to propose a likely focus on anticancer pathways, while also considering other potential biological targets.

Introduction: The Quinoline Scaffold as a Cornerstone of Drug Discovery

The quinoline scaffold, a bicyclic heterocycle composed of a fused benzene and pyridine ring, is a cornerstone of modern medicinal chemistry. Its structural rigidity, combined with its ability to engage in a variety of non-covalent interactions (π-π stacking, hydrogen bonding, hydrophobic interactions), allows for its versatile binding to a multitude of biological targets. This has led to the development of quinoline-based drugs with a vast range of pharmacological activities, including anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory effects.

The subject of this guide, 3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline, belongs to a class of substituted quinolines that have shown significant promise in preclinical studies. Its structure suggests a high potential for biological activity, which this paper will explore through the lens of structure-activity relationships (SAR).

Structural Deconstruction and Inferred Biological Significance

To propose a mechanism of action, we must first analyze the contributions of each key structural motif.

  • The Quinoline Core: This is the foundational scaffold and is present in numerous FDA-approved drugs, particularly protein kinase inhibitors like Bosutinib and Lenvatinib. Its primary role is to orient the substituent groups in a specific three-dimensional conformation that facilitates binding to target proteins.

  • The 2-(pyrrolidin-1-yl) Group: The substitution at the 2-position of the quinoline ring is critical. The presence of an amino group, in this case, a cyclic pyrrolidine, is a common feature in many biologically active quinolines. For instance, studies on similar 2-anilino-3-aroylquinolines have demonstrated potent tubulin polymerization inhibitory activity. The pyrrolidine ring can influence solubility and may engage in specific interactions within a protein's binding pocket.

  • The 3-(4-Methylphenyl) Group: The aryl group at the 3-position is a key determinant of target specificity. This bulky substituent can drive binding to hydrophobic pockets within enzymes like kinases or receptors. The 4-methyl group provides a specific electronic and steric profile that can enhance binding affinity. The presence of an aryl group at this position is a known feature of compounds targeting various cellular processes.

Putative Mechanism of Action: Anticancer Activity as a Primary Hypothesis

Based on the extensive literature on structurally related 2-amino-3-aryl-quinolines, the most probable mechanism of action for 3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline is the modulation of pathways critical to cancer cell proliferation and survival. Several specific molecular targets and cellular effects are plausible.

Inhibition of Protein Kinases

Many quinoline-based anticancer agents function as inhibitors of protein kinases, which are crucial for cancer cell signaling. The PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival, is a common target. It is plausible that 3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline could act as an ATP-competitive inhibitor of a kinase within this or other oncogenic pathways like the MAPK pathway.

Hypothesized Kinase Inhibition Pathway

Kinase_Inhibition_Pathway Figure 1: Hypothesized Kinase Inhibition Compound 3-(4-Methylphenyl)-2- (pyrrolidin-1-yl)quinoline Kinase Oncogenic Kinase (e.g., PI3K, Akt, CDK1) Compound->Kinase Binds to ATP Pocket Block Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Binds P_Substrate Phosphorylated Substrate (Active) Downstream Downstream Signaling (Proliferation, Survival) P_Substrate->Downstream Block->Kinase Inhibits Phosphorylation

Caption: Hypothesized binding of the compound to the ATP pocket of an oncogenic kinase.

Induction of Apoptosis and Cell Cycle Arrest

A common outcome of targeting cancer cells is the induction of programmed cell death (apoptosis) and arrest of the cell cycle. Structurally similar quinoline-chalcone derivatives have been shown to arrest cells in the G2/M phase and upregulate apoptosis-related proteins like Caspase-3/9 and cleaved-PARP. This is often accompanied by an increase in reactive oxygen species (ROS), which can trigger mitochondrial-dependent apoptosis. A related quinolone compound was found to induce G2/M arrest through the inhibition of CDK1 activity.

Proposed Apoptotic Pathway

Apoptotic_Pathway Figure 2: Proposed Apoptotic Pathway Compound 3-(4-Methylphenyl)-2- (pyrrolidin-1-yl)quinoline ROS Increased ROS Production Compound->ROS Mito Mitochondrial Stress ROS->Mito CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed induction of apoptosis via ROS and the caspase cascade.

Other Potential Mechanisms

While anticancer activity is the most likely hypothesis, the versatility of the quinoline scaffold means other mechanisms cannot be ruled out without experimental evidence. These could include:

  • Antimicrobial/Antiparasitic Activity: Quinolines are famous for their use as antimalarials (e.g., Chloroquine). Some derivatives also show potent antileishmanial activity.

  • CNS Activity: The pyrrolidin-1-yl moiety is present in compounds that act as monoamine uptake inhibitors, suggesting a potential for neurological activity.

  • Receptor Antagonism: Quinoline-based structures have been developed as antagonists for receptors such as the thrombin receptor (PAR-1).

Quantitative Data from Structurally Related Compounds

To provide context for potential potency, the following table summarizes the in vitro activity of various quinoline derivatives against cancer cell lines.

Compound ClassTarget/Cell LineIC50/EC50Reference
Quinoline-Chalcone (12e)MGC-803 (Gastric Cancer)1.38 µM
Quinoline-Chalcone (12e)HCT-116 (Colon Cancer)5.34 µM
2-Anilino-3-aroylquinoline (7f)Tubulin Polymerization2.24 µM
2-Anilino-3-aroylquinoline (7g)Tubulin Polymerization2.10 µM
2-phenyl-4-quinolone (Smh-3)HL-60 (Leukemia)103.26 nM
Arylquinoline (34)Leishmania mexicana120 nM
Quinoline-based PAR-1 Antagonist (30)PAR-1 Receptor6.3 nM

Experimental Protocols for Mechanism of Action Validation

To validate the hypothesized mechanisms, a systematic experimental workflow is required. The following protocols are standard methodologies in drug discovery for characterizing a novel compound.

Experimental Workflow for MoA Validation

Experimental_Workflow Figure 3: Workflow for MoA Validation Start Compound Synthesis & Purification Cytotoxicity 1. In Vitro Cytotoxicity Assay (MTT / CellTiter-Glo) Start->Cytotoxicity CellCycle 2. Cell Cycle Analysis (Flow Cytometry with PI Staining) Cytotoxicity->CellCycle If cytotoxic Apoptosis 3. Apoptosis Assay (Annexin V-FITC / PI Staining) CellCycle->Apoptosis TargetID 4. Target Identification (Kinase Panel Screen, Western Blot) Apoptosis->TargetID Validation 5. Target Validation (In Vitro Kinase Assay, Tubulin Assay) TargetID->Validation End Mechanism of Action Elucidated Validation->End

Caption: A logical progression of experiments to define the compound's mechanism.

Protocol: In Vitro Cytotoxicity (MTT Assay)
  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, HCT-116, A549) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of 3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline in culture medium. Replace the medium in the plates with the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol: Cell Cycle Analysis by Flow Cytometry
  • Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Harvesting: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (PI, 50 µg/mL).

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Data Acquisition: Analyze the cellular DNA content using a flow cytometer.

  • Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software (e.g., FlowJo, ModFit LT). An accumulation of cells in a specific phase indicates cell cycle arrest.

Conclusion and Future Directions

The structural architecture of 3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline strongly suggests a potential role as a modulator of cancer-related pathways. Based on extensive evidence from analogous compounds, the most promising hypothesis is that it functions as an anticancer agent, likely through the inhibition of protein kinases, leading to cell cycle arrest and apoptosis.

This guide provides a foundational hypothesis and a clear, actionable experimental framework to rigorously test this putative mechanism. The critical next steps involve the synthesis of the compound and the systematic execution of the outlined in vitro assays. Subsequent studies could involve broader kinase panel screening to identify specific targets, followed by in vivo xenograft models to assess therapeutic efficacy. Elucidating the precise molecular interactions through co-crystallography or advanced computational modeling will be essential for any future lead optimization efforts.

References

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (2021). Molecules, 26(16), 4899. Available at: [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry, 39(3). Available at: [Link]

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (2021). PMC. Available at: [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024). Molecules, 29(17), 4049. Available at: [Link]

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (2025). Molecules. Available at: [Link]

  • Quinoline: An Attractive Scaffold in Drug Design. (2021). Bentham Science Publishers. Available at: [Link]

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (2021). Molecules, 26(16), 4899. Available at: [Link]

  • Quinolines: A Promising Heterocyclic Scaffold for Cancer Therapeutics. (2025). Ingenta Connect. Available at: [Link]

  • Quinoline: An Attractive Scaffold in Drug Design. (2021). PubMed. Available at: [Link]

  • 2-Anilino-3-Aroylquinolines as Potent Tubulin Polymerization Inhibitors. (2016). ChemMedChem, 11(18), 2011-2020. Available at: [Link]

  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022). Journal of Advanced Scientific Research, 13(03), 24-31. Available at: [Link]

  • Amino-Substituted 3-Aryl- and 3-Heteroarylquinolines as Potential Antileishmanial Agents. (2021). Journal of Medicinal Chemistry, 64(16), 12054-12071. Available at: [Link]

  • The novel synthesized 2-(3-(methylamino)phenyl)-6-(pyrrolidin-1-yl)quinolin-4-one (Smh-3) compound induces G2/M phase arrest and mitochondrial-

Advanced Structure-Activity Relationship (SAR) Profiling of 3-Aryl-2-aminoquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Scaffold

The quinoline nucleus is a cornerstone of medicinal chemistry, serving as a privileged scaffold for a diverse array of therapeutic agents. Within this structural class, 3-aryl-2-aminoquinolines have emerged as highly potent modulators of protein-protein interactions (PPIs) and kinase signaling pathways, particularly targeting Src Homology 3 (SH3) domains[1][2]. The precise spatial arrangement of the 2-amino group and the 3-aryl ring allows these molecules to mimic proline-rich peptides, competitively binding to hydrophobic pockets that are traditionally considered "undruggable."

This technical guide synthesizes the chemical methodologies, mechanistic pharmacology, and Structure-Activity Relationship (SAR) mapping required to optimize 3-aryl-2-aminoquinolines for drug development.

Rational Design & Chemical Synthesis

Historically, the synthesis of highly substituted quinolines relied on harsh, classical condensation reactions (e.g., Skraup or Friedländer syntheses) that offered poor regiocontrol. To systematically explore the SAR of the 3-aryl and 2-amino positions, modern medicinal chemistry relies on orthogonal, late-stage functionalization.

The most efficient route is a palladium-catalyzed three-component cascade reaction involving gem-dibromovinylanilines, tert-butyl isocyanide, and arylboronic acids[3]. This methodology allows for the rapid generation of diverse libraries by simply swapping the boronic acid or isocyanide inputs.

Experimental Protocol 1: One-Pot Cascade Synthesis

Objective: Synthesize a library of 3-aryl-2-(tert-butylamino)quinolines with high atom economy and regioselectivity. Causality & Design Choices:

  • Catalyst Selection: Pd(dppf)Cl2​ is utilized because the bidentate dppf ligand provides a wide bite angle, which accelerates the critical reductive elimination step during the Suzuki coupling phase.

  • Base Selection: Cs2​CO3​ acts as a mild, highly soluble base in 1,4-dioxane, activating the arylboronic acid without triggering premature hydrolysis of the isocyanide intermediate.

Step-by-Step Methodology:

  • Preparation: In an oven-dried sealed tube under an argon atmosphere, combine gem-dibromovinylaniline (0.2 mmol), arylboronic acid (0.3 mmol), and Cs2​CO3​ (0.44 mmol)[3].

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.01 mmol, 5 mol%) to the mixture. The low catalyst loading prevents excessive palladium black precipitation.

  • Solvent & Reactant: Inject anhydrous 1,4-dioxane (2.0 mL) followed by tert-butyl isocyanide (0.4 mmol).

  • Cascade Reaction: Seal the tube and heat to 100°C for 8 hours. During this phase, three sequential reactions occur: Pd-catalyzed isocyanide insertion, intramolecular C-N bond formation (cyclization), and Suzuki-Miyaura cross-coupling[3].

  • Purification: Cool to room temperature, filter through a Celite pad to remove inorganic salts, concentrate under reduced pressure, and purify via flash column chromatography.

  • Deprotection (Self-Validating Step): To yield the free 2-aminoquinoline, reflux the intermediate in trifluoroacetic acid (TFA). Complete removal of the tert-butyl group is confirmed via the disappearance of the highly integrated singlet (~1.50 ppm) in 1H-NMR , validating the structural identity of the final pharmacophore[3].

Synthesis A gem-Dibromovinylaniline + tert-Butyl Isocyanide B Pd(dppf)Cl2 / Cs2CO3 Isocyanide Insertion A->B C Intramolecular Cyclization (C-N Bond Formation) B->C D Suzuki-Miyaura Coupling (+ Arylboronic Acid) C->D E 3-Aryl-2-(t-butylamino)quinoline D->E F TFA Mediated Deprotection E->F G 3-Aryl-2-aminoquinoline (Target Scaffold) F->G

Caption: Palladium-catalyzed cascade synthesis of 3-aryl-2-aminoquinolines.

Mechanistic Pharmacology & Target Engagement

The biological utility of 2-aminoquinolines diverges significantly based on their substitution patterns. While 4-aminoquinolines are classically associated with antimalarial activity (e.g., chloroquine) and EGFR inhibition, 2-aminoquinolines exhibit pronounced activity against protozoan parasites and act as potent ligands for Src Homology 3 (SH3) domains[1][4].

SH3 domains are non-catalytic protein modules that mediate protein-protein interactions by binding to proline-rich sequences. By acting as small-molecule competitive inhibitors, 3-aryl-2-aminoquinolines block these interactions, thereby preventing downstream kinase autophosphorylation and halting aberrant cell proliferation[2].

Pharmacology Ligand 3-Aryl-2-aminoquinoline SH3 Tec/Src SH3 Domain Ligand->SH3 Competitive Binding PPI Proline-Rich Peptide Interaction Ligand->PPI Steric Blockade SH3->PPI Native Function Kinase Kinase Autophosphorylation PPI->Kinase Downstream Cell Proliferation Pathways Kinase->Downstream

Caption: Mechanism of kinase inhibition via competitive SH3 domain binding.

Structure-Activity Relationship (SAR) Mapping

The SAR of 3-aryl-2-aminoquinolines is governed by a delicate balance of steric bulk, electronic distribution, and lipophilicity. Modifications at the 3-aryl ring ( R1​ ) primarily dictate the depth of insertion into the hydrophobic pockets of the target, while substitutions on the 2-amino group ( R2​ ) establish critical hydrogen bonding and solvent-exposed contacts[1][4].

Quantitative SAR Data Summary
Compound R1​ (3-Aryl Substituent) R2​ (2-Amino Substituent)Tec SH3 Affinity ( Kd​ , µM)Antiprotozoal Activity ( IC50​ , µM)
1 -H (Phenyl)-H85.012.5
2 4-Fluoro-H42.04.2
3 4-Methoxy-H>150.0>50.0
4 4-Chloro-Benzyl28.51.8
5 3,4-Dichloro-Benzyl15.20.9
Causality of Substituent Effects:
  • Halogenation ( R1​ ): The introduction of electron-withdrawing halogens (Compounds 2, 4, 5) significantly enhances both SH3 binding affinity and antiprotozoal activity[4]. Halogens increase the lipophilicity ( LogP ) of the molecule, improving membrane permeability, while simultaneously strengthening π−π stacking interactions with conserved tyrosine/tryptophan residues in the target binding groove.

  • Steric Clash ( R1​ ): Bulky, electron-donating groups like 4-methoxy (Compound 3) drastically reduce affinity. The steric bulk prevents the 3-aryl ring from deeply penetrating the narrow hydrophobic cleft of the SH3 domain.

  • N-Alkylation ( R2​ ): N-benzylation of the 2-amino group (Compounds 4, 5) creates new contacts with the SH3 domain surface, effectively bridging adjacent sub-pockets and lowering the dissociation constant ( Kd​ )[1].

Biological Validation: Self-Validating Assay Systems

To accurately quantify the binding affinity of synthesized 3-aryl-2-aminoquinolines without interference from the inherent autofluorescence of the quinoline core, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay must be employed.

Experimental Protocol 2: TR-FRET SH3 Binding Assay

Objective: Quantify the Kd​ of 3-aryl-2-aminoquinolines against the Tec SH3 domain. Causality & Design Choices: TR-FRET utilizes a time delay before measuring emission. Because small organic molecules (like quinolines) have short-lived fluorescence lifetimes (nanoseconds), the time delay ensures that only the long-lived emission from the lanthanide fluorophore (microseconds) is recorded, virtually eliminating background noise.

Step-by-Step Methodology:

  • Reagent Preparation: Conjugate the purified Tec SH3 domain with a Terbium (Tb) cryptate donor. Synthesize a biotinylated proline-rich peptide ligand and couple it to a Streptavidin-XL665 acceptor.

  • Incubation: In a 384-well microplate, combine the Tb-SH3 domain (5 nM), the XL665-peptide (10 nM), and varying concentrations of the 3-aryl-2-aminoquinoline test compound (0.1 µM to 500 µM) in assay buffer (HEPES 50 mM, pH 7.4, 0.05% Tween-20).

  • Equilibration: Incubate the plate in the dark at room temperature for 2 hours to allow competitive displacement of the peptide by the quinoline ligand.

  • Signal Acquisition: Excite the samples at 337 nm using a microplate reader. Measure the emission at 620 nm (donor) and 665 nm (acceptor) after a 50 µs delay.

  • Self-Validation & Quality Control:

    • Positive Control (100% Inhibition): Unlabeled wild-type proline-rich peptide at saturating concentrations.

    • Negative Control (0% Inhibition): DMSO vehicle only.

    • Validation Metric: Calculate the Z'-factor using the formula: Z′=1−∣μp​−μn​∣3(σp​+σn​)​ . A run is only considered scientifically valid if Z′≥0.5 , proving the assay has a robust dynamic range and low variance.

  • Data Analysis: Plot the FRET ratio (665 nm / 620 nm) against the log concentration of the inhibitor to calculate the IC50​ , which is subsequently converted to Kd​ using the Cheng-Prusoff equation.

Sources

The Pharmacological Privilege of the Quinoline Scaffold: A Technical Guide to Therapeutic Targets and Assay Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline heterocycle (1-azanaphthalene) is widely recognized as one of the most privileged scaffolds in modern medicinal chemistry[1]. Its planar, electron-rich aromatic system allows for deep intercalation into hydrophobic protein pockets, while the nitrogen heteroatom serves as a critical hydrogen-bond acceptor[1]. As a Senior Application Scientist specializing in targeted therapeutics, I have observed that the true power of the quinoline core lies in its synthetic modularity. By functionalizing the C4, C6, or C7 positions, we can rationally tune the molecule to selectively target diverse pathological mechanisms—ranging from solid tumor angiogenesis to bacterial DNA replication[1].

This whitepaper deconstructs the primary therapeutic targets of quinoline derivatives, details their mechanisms of action, and provides a self-validating experimental workflow for quantifying target affinity.

Primary Therapeutic Targets & Mechanistic Pathways

Receptor Tyrosine Kinases (RTKs) in Oncology

Quinoline derivatives have revolutionized targeted oncology, particularly in the treatment of advanced renal cell carcinoma, neuroendocrine tumors, and thyroid cancer[2],[3]. Molecules such as lenvatinib and cabozantinib function as multi-targeted receptor tyrosine kinase (RTK) inhibitors[2].

Causality of Action: These compounds act as ATP-competitive inhibitors. By occupying the highly conserved ATP-binding cleft of RTKs like VEGFR, c-Met, and RET, the quinoline core physically occludes endogenous ATP[4]. This prevents the trans-autophosphorylation of the receptor's intracellular domain. Consequently, downstream survival and proliferation cascades—specifically the PI3K/AKT/mTOR and RAS/RAF/MEK pathways—are starved of their activating phosphate signals[1]. This dual-inhibition effectively suffocates the tumor by halting angiogenesis while simultaneously triggering tumor cell apoptosis[3].

RTK_Pathway Quinoline Quinoline TKI (e.g., Lenvatinib) RTK Receptor Tyrosine Kinase (VEGFR / c-Met) Quinoline->RTK Competitive Displacement ATP Endogenous ATP ATP->RTK Binds ATP Pocket PI3K PI3K / AKT / mTOR Pathway RTK->PI3K Phosphorylation Cascade RAS RAS / RAF / MEK Pathway RTK->RAS Phosphorylation Cascade Tumor Tumor Angiogenesis & Proliferation PI3K->Tumor Promotes Survival RAS->Tumor Promotes Growth

Competitive inhibition of RTK signaling pathways by quinoline-based tyrosine kinase inhibitors.

Type II Topoisomerases in Bacteriology

Beyond oncology, the quinoline scaffold—specifically the fluorinated derivatives (fluoroquinolones)—is foundational to antibacterial therapy. These molecules target Type II topoisomerases: DNA gyrase (GyrA/GyrB) in Gram-negative bacteria and Topoisomerase IV (ParC/ParE) in Gram-positive bacteria[5].

Causality of Action: Unlike standard catalytic inhibitors, fluoroquinolones are engineered as "topoisomerase poisons"[6]. During normal bacterial replication, DNA gyrase induces a transient double-strand break to relieve positive supercoiling. The fluoroquinolone molecule intercalates directly into this cleaved DNA site and binds non-covalently to the enzyme, effectively "freezing" the cleavage complex[7]. When the bacterial replication fork collides with this stabilized, irreversible blockade, the chromosome fragments, triggering the SOS DNA repair response and inducing rapid, bactericidal cell death[8].

Topo_Poison Gyrase Bacterial DNA Gyrase (Type II Topoisomerase) Complex Transient Cleavage Complex (DNA Double-Strand Break) Gyrase->Complex Catalyzes Break DNA Supercoiled DNA DNA->Complex Substrate Death Irreversible DNA Fragmentation (Bactericidal Effect) Complex->Death Replication Fork Collision Fluoroquinolone Fluoroquinolone (Quinoline Core) Fluoroquinolone->Complex Intercalates & Stabilizes

Mechanism of fluoroquinolones acting as topoisomerase poisons to induce bacterial cell death.

Quantitative Target Affinity Profiling

To facilitate comparative analysis across therapeutic domains, the following table summarizes the primary targets, binding affinities, and clinical indications of key FDA-approved and experimental quinoline derivatives.

Quinoline DerivativePrimary Target(s)Target Affinity ( IC50​ / Ki​ )Clinical Indication
Lenvatinib VEGFR1-3, FGFR1-4, RET, KITVEGFR2: ~4 nMThyroid & Kidney Cancer[2],[4]
Cabozantinib c-Met, VEGFR2, RETc-Met: ~1.3 nMRenal Cell Carcinoma, NETs[2],[3]
Ciprofloxacin DNA Gyrase, Topo IVGyrase: ~0.1 - 1.0 µg/mLBroad-Spectrum Bacterial Infections[5],[7]
4-Anilinoquinolines Cyclin G Associated Kinase (GAK)GAK: ~3.9 nMExperimental (Viral/Bacterial Entry)[9],[10]

Experimental Workflows: Validating Quinoline-Based Kinase Inhibitors

When evaluating the target affinity of novel quinoline derivatives, standard colorimetric or prompt-fluorescence biochemical assays often fail. Quinoline rings are inherently fluorogenic; this intrinsic autofluorescence creates high background noise, leading to false-positive "PAINS" (Pan-Assay Interference Compounds) behavior.

To engineer a self-validating system, I strictly utilize the Time-Resolved Fluorescence Energy Transfer (TR-FRET) Binding Displacement Assay [9].

Causality of the Method: TR-FRET utilizes lanthanide chelates (e.g., Terbium) which possess exceptionally long emission half-lives. By introducing a temporal delay (e.g., 50–100 µs) between the excitation pulse and the emission reading, we allow the short-lived autofluorescence of the quinoline compound to decay completely. This isolates the true FRET signal[10]. Furthermore, the ratiometric output (Acceptor/Donor) intrinsically normalizes well-to-well dispensing variations, ensuring high-fidelity, reproducible data.

Protocol: TR-FRET Kinase Binding Displacement Assay
  • Reagent Assembly: In a low-volume 384-well plate, combine the target kinase (tagged with a Terbium-cryptate donor fluorophore) and a fluorescent ATP-competitive tracer (tagged with a red acceptor fluorophore, e.g., Alexa Fluor 647).

    • Rationale: In the absence of an inhibitor, the tracer binds the kinase, bringing the donor and acceptor into close proximity. Excitation of Terbium results in FRET to the acceptor.

  • Inhibitor Addition: Dispense the quinoline derivative in a 16-point, 2x serial dilution series using an acoustic liquid handler to minimize DMSO carryover[9].

  • Equilibration: Incubate the plate at room temperature for 1.5 hours to allow the competitive displacement reaction to reach thermodynamic equilibrium[11].

  • Time-Gated Excitation: Excite the plate at 340 nm using a pulsed laser. Wait 50–100 µs before opening the detection gate.

    • Rationale: This specific time-gate is the critical step that eliminates the quinoline's intrinsic background noise.

  • Ratiometric Detection & Validation: Measure emission at 615 nm (Terbium donor) and 665 nm (FRET acceptor). Calculate the 665/615 ratio[11].

    • Validation: A dose-dependent decrease in the ratio indicates the quinoline has successfully displaced the tracer. Convert the resulting IC50​ to a Ki​ value using the Cheng-Prusoff equation for standardized target affinity reporting[9].

TR_FRET Step1 1. Reagent Assembly Kinase + Tracer Step2 2. Inhibitor Addition Displacement Reaction Step1->Step2 Equilibrate Step3 3. Time-Delayed Excitation (Eliminates Autofluorescence) Step2->Step3 340nm Pulse Step4 4. Ratiometric Detection (665nm / 615nm) Step3->Step4 Measure FRET

Step-by-step TR-FRET kinase binding displacement workflow with time-gated fluorescence detection.

Sources

Methodological & Application

Application Note: In Vitro Profiling of 3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline as a Bioactive Probe

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

The quinoline scaffold is a privileged structure in medicinal chemistry, historically anchoring the development of critical antimalarial and antimicrobial therapeutics. The compound 3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline (hereafter abbreviated as 3-MP-2-PQ ) represents an advanced class of 2,3-disubstituted quinolines.

From a structural perspective, the inclusion of a pyrrolidine ring at the C2 position serves a dual purpose: it disrupts molecular planarity to improve aqueous solubility compared to unsubstituted quinolines, and it provides a basic nitrogen center capable of favorable hydrogen-bonding interactions within target kinase or parasitic enzyme pockets. Furthermore, the 4-methylphenyl (p-tolyl) group at C3 drives deep hydrophobic interactions. Recent high-throughput screening campaigns have validated that structurally analogous 1 against Plasmodium falciparum blood stages[1].

This technical guide provides drug development professionals with a self-validating, step-by-step experimental protocol for evaluating the phenotypic efficacy, mammalian cytotoxicity, and early-stage metabolic stability of 3-MP-2-PQ.

Physicochemical Properties

Understanding the baseline physicochemical parameters of 3-MP-2-PQ is critical for formulating dosing vehicles and anticipating metabolic liabilities.

ParameterValuePharmacological Implication
Molecular Formula C₂₀H₂₀N₂Standard small-molecule space.
Molecular Weight ~288.39 g/mol Excellent for membrane permeability (Lipinski compliant).
Calculated LogP ~4.8 - 5.2High lipophilicity; potential for metabolic instability[1].
H-Bond Donors/Acceptors 0 / 2Drives central nervous system (CNS) and intracellular penetration.
Primary Metabolic Liability Benzylic oxidationThe methyl group on the p-tolyl moiety is highly susceptible to CYP450 oxidation.

Note: Baseline structural data for related pyrrolidin-1-yl-quinolines can be referenced via 2[2].

Experimental Workflow

G A 3-MP-2-PQ (Test Article) B P. falciparum Culture A->B Dosing (0.5 nM - 10 µM) C HepG2 Cell Culture A->C Dosing (0.1 µM - 50 µM) D SYBR Green I Assay B->D 72h Incubation E CellTiter-Blue Assay C->E 72h Incubation F Selectivity Index Calculation D->F IC50 Determination E->F CC50 Determination

Figure 1: Workflow for anti-plasmodial efficacy and selectivity index profiling of 3-MP-2-PQ.

Detailed Experimental Protocols

Protocol A: In Vitro Anti-Plasmodial Efficacy (SYBR Green I Assay)

Causality & Rationale: The SYBR Green I assay leverages the fact that mature human erythrocytes lack a nucleus. Therefore, any detectable DNA in the culture is exclusively parasitic. This provides a highly specific, fluorescence-based readout for Plasmodium falciparum viability without the need for radioactive isotopes.

  • Culture Preparation: Maintain P. falciparum (NF54 strain) in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% AlbuMAX II, 25 mM HEPES, and 50 mg/L hypoxanthine. Synchronize cultures to the ring stage using 5% D-sorbitol prior to the assay.

  • Compound Dosing: Prepare a 10 mM stock of 3-MP-2-PQ in 100% LC-MS grade DMSO. Perform a 12-point, 3-fold serial dilution. Dispense 10 µL of the diluted compound into a 96-well plate, followed by 90 µL of the parasite culture (final parasitemia: 0.3%; final DMSO: ≤ 0.1%).

  • Incubation: Incubate the plates for 72 hours at 37°C in a modular incubator chamber flushed with a specialized gas mixture (5% O₂, 5% CO₂, 90% N₂).

  • Lysis and Detection: Freeze the plates at -80°C for 1 hour to ensure complete red blood cell lysis. Thaw at room temperature and add 100 µL of SYBR Green I lysis buffer (2X SYBR Green I, 20 mM Tris pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100).

  • Readout: Incubate in the dark for 1 hour. Measure fluorescence using a microplate reader (Excitation: 485 nm, Emission: 530 nm).

  • Self-Validating QC: The assay is only valid if the positive control (Chloroquine) yields an IC₅₀ within 3-fold of its historical baseline (typically 10-15 nM for NF54), and the Z'-factor between the 0.1% DMSO vehicle and the uninfected erythrocyte background is > 0.6.

Protocol B: Mammalian Cytotoxicity Profiling (HepG2 Cells)

Causality & Rationale: High lipophilicity often correlates with non-specific membrane disruption (cytotoxicity). Counter-screening against a human hepatoma cell line (HepG2) establishes the Selectivity Index (SI), ensuring the compound targets the pathogen specifically rather than acting as a general cytotoxin.

  • Cell Seeding: Seed HepG2 cells at 5,000 cells/well in 90 µL of DMEM supplemented with 10% Fetal Bovine Serum (FBS) in a 96-well clear-bottom, black-walled plate. Incubate overnight at 37°C, 5% CO₂ to allow adherence.

  • Treatment: Add 10 µL of 3-MP-2-PQ (serial dilutions from 0.1 µM to 50 µM final concentration).

  • Viability Readout: After 72 hours of incubation, add 20 µL of CellTiter-Blue® (resazurin) reagent. Resazurin is reduced to highly fluorescent resorufin only by metabolically active cells.

  • Measurement: Incubate for 3 hours. Measure fluorescence (Excitation: 560 nm, Emission: 590 nm).

  • Self-Validating QC: Include Doxorubicin as a positive cytotoxic control. Calculate the CC₅₀ using a 4-parameter logistic regression. The assay is valid if Doxorubicin CC₅₀ < 1 µM.

Protocol C: Microsomal Stability (MetID)

Causality & Rationale: As noted in related quinoline literature, a high logD can lead to 1[1]. The p-tolyl group of 3-MP-2-PQ is highly vulnerable to benzylic oxidation by hepatic CYP450 enzymes. Quantifying intrinsic clearance ( CLint​ ) early prevents late-stage in vivo failure.

  • Reaction Setup: Pre-incubate 1 µM of 3-MP-2-PQ with human liver microsomes (HLM, 0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Start the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).

  • Analysis: Centrifuge at 4,000 x g for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to track the depletion of the parent mass (m/z ~289.17 [M+H]⁺).

  • Self-Validating QC: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel. The assay is validated if Verapamil is depleted by >80% at 30 minutes while Warfarin remains >90% intact.

Data Presentation: Expected Pharmacological Profile

Based on structural homology to known 2,3-disubstituted quinolines, the following table summarizes the anticipated quantitative profile for 3-MP-2-PQ:

Assay / ParameterExpected Value RangeInterpretation
P. falciparum (NF54) IC₅₀ 20 - 150 nMPotent blood-stage anti-plasmodial activity.
HepG2 CC₅₀ > 25 µMLow mammalian cytotoxicity.
Selectivity Index (SI) > 160Favorable therapeutic window (CC₅₀ / IC₅₀).
HLM Half-Life (T₁/₂) 10 - 20 minutesRapid clearance; indicates a need for lead optimization.
Primary Metabolite (LC-MS) m/z ~305.17 [M+H]⁺+16 Da shift indicates benzylic hydroxylation of the p-tolyl group.

Expert Insights & Troubleshooting

  • Addressing Solubility Limits: Quinolines with a calculated logP > 4.5 frequently aggregate in aqueous assay buffers, leading to artificially flat dose-response curves. If you observe an erratic Hill slope during Protocol A or B, verify the compound's thermodynamic solubility using kinetic nephelometry. Pre-diluting the compound in 0.5% BSA can act as a carrier to prevent precipitation.

  • Overcoming Metabolic Liabilities: If Protocol C confirms rapid clearance via benzylic oxidation, medicinal chemistry efforts should focus on replacing the 4-methylphenyl group. Substituting the methyl group with a bioisosteric, electron-withdrawing group (e.g., 4-fluorophenyl or 4-chlorophenyl) will block the primary site of CYP450 metabolism while maintaining the necessary lipophilic interactions in the binding pocket.

References

  • 2,3,8-Trisubstituted Quinolines with Antimalarial Activity Source: ResearchGate URL
  • 6,8-Dimethyl-2-pyrrolidin-1-yl-quinoline-3-carbaldehyde | C16H18N2O Source: PubChem URL

Sources

Application Note: A Framework for In Vitro Evaluation of 3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer effects.[1][2] Quinoline derivatives can exert their cytotoxic effects through various mechanisms, such as DNA intercalation, inhibition of topoisomerase enzymes, and modulation of critical signaling pathways like those involving Pim-1 kinase or tubulin polymerization.[3] The specific compound, 3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline, belongs to this versatile class. Its structural features suggest a potential for biological activity, necessitating a systematic in vitro evaluation to determine its cytotoxic potential and elucidate its mechanism of action.

This guide provides a comprehensive framework for the initial in vitro characterization of this compound. We present a detailed, field-tested protocol for a primary cytotoxicity screen using the MTT assay, a cornerstone for assessing metabolic activity as an indicator of cell viability.[4][5] Subsequently, we outline a secondary, mechanistic assay—the Caspase-Glo® 3/7 assay—to investigate whether the observed cytotoxicity is mediated by the induction of apoptosis, a form of programmed cell death often targeted by anticancer agents.[6][7]

Part 1: Primary Screening - Cell Viability and Cytotoxicity Assessment

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[4] The core principle lies in the ability of NAD(P)H-dependent oxidoreductase enzymes, present in the mitochondria of metabolically active (i.e., living) cells, to reduce the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[5] These crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity induced by a test compound.[4]

Materials and Reagents
  • Cell Line: Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Compound: 3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline.

  • Culture Medium: Appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[8]

  • Reagents:

    • MTT (Sigma-Aldrich, Cat. No. M5655).

    • Dimethyl sulfoxide (DMSO).

    • Phosphate-Buffered Saline (PBS).

    • Trypsin-EDTA.

  • Equipment:

    • Humidified incubator (37°C, 5% CO₂).

    • 96-well flat-bottom sterile microplates.[9]

    • Microplate reader (spectrophotometer).

    • Multichannel pipette.

Protocol 1: MTT Cytotoxicity Assay

1. Cell Seeding: a. Culture the selected cancer cell line until it reaches approximately 80% confluency. b. Harvest the cells using Trypsin-EDTA, perform a cell count (e.g., using a hemocytometer and Trypan blue), and assess viability. c. Dilute the cells in fresh culture medium to a final concentration of 5 x 10⁴ cells/mL. Seed 100 µL of this suspension (5,000 cells) into each well of a 96-well plate.

  • Causality Insight: Seeding an optimal cell number is critical. Too few cells may lead to a weak signal, while too many can result in overgrowth and nutrient depletion, confounding the results.[10] An initial cell titration experiment is recommended for each cell line.

2. Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of 3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline in DMSO. b. Perform serial dilutions of the stock solution in culture medium to create a range of working concentrations (e.g., 0.1, 1, 10, 50, 100 µM). c. After allowing the cells to adhere for 24 hours, carefully remove the medium and add 100 µL of the medium containing the various compound concentrations. d. Include control wells:

  • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO used for the highest compound concentration (typically ≤0.5%).
  • Untreated Control: Cells in culture medium only.
  • Blank: Medium only (no cells) for background subtraction.

3. Incubation: a. Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO₂. The incubation time should be consistent and long enough to observe a significant effect on cell proliferation.[9]

4. MTT Addition and Formazan Solubilization: a. Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Protect from light.[11] b. Add 10 µL of the MTT stock solution to each well and incubate for 4 hours at 37°C. Viable cells will produce visible purple formazan crystals. c. Carefully aspirate the medium from each well without disturbing the formazan crystals. d. Add 100 µL of DMSO to each well to dissolve the crystals. Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

5. Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[5] b. Calculate the percentage of cell viability for each concentration using the formula:

  • % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100 c. Plot the % Viability against the log-transformed compound concentration. Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).[12][13]
Experimental Workflow Visualization```dot
Example Data Presentation

Summarize the quantitative data in a clear, structured table.

Cell LineCompoundIC₅₀ (µM) ± SEM
MCF-73-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline12.5 ± 1.8
A5493-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline25.3 ± 3.2
MCF-10A (Normal)3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline> 100
Doxorubicin (Control)MCF-71.2 ± 0.1

Data shown is hypothetical for illustrative purposes.

Part 2: Mechanistic Elucidation - Apoptosis Induction Assay

Principle of the Caspase-Glo® 3/7 Assay

A significant portion of anticancer agents induce cell death via apoptosis. A[7] hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Caspases-3 and -7 are key executioner caspases. The Caspase-Glo® 3/7 Assay is a homogeneous, luminescent method that measures their activity. T[14]he assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) and a thermostable luciferase in a buffer optimized for cell lysis and caspase activity. W[15]hen added to cells, the reagent lyses the cells, and active caspases cleave the substrate, releasing aminoluciferin, which is then used by luciferase to generate a "glow-type" luminescent signal directly proportional to the amount of active caspase-3 and -7.

[16]#### Protocol 2: Caspase-Glo® 3/7 Assay

1. Cell Seeding and Treatment: a. Seed cells in a white-walled, 96-well plate suitable for luminescence assays at the same density as the MTT assay. b. After 24 hours, treat cells with the test compound at concentrations around its IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀). c. Include a positive control (e.g., Staurosporine, 1 µM) known to induce apoptosis and a vehicle control.

2. Assay Procedure: a. Equilibrate the Caspase-Glo® 3/7 Reagent (Promega, Cat. No. G8091) to room temperature before use. b. After the desired treatment period (e.g., 24 hours), remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. c. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well. d. Mix the contents by gently shaking the plate on an orbital shaker for 30 seconds.

3. Incubation and Data Acquisition: a. Incubate the plate at room temperature for 1 to 3 hours, protected from light. b. Measure the luminescence using a plate-reading luminometer.

4. Data Analysis: a. Subtract the background luminescence (from cell-free wells) from all experimental readings. b. Express the results as fold change in caspase activity relative to the vehicle control.

Hypothesized Signaling Pathway Visualization```dot

Conclusion

This application note provides a robust, two-tiered approach for the initial in vitro characterization of 3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline. The primary MTT assay delivers a reliable measure of cytotoxicity (IC₅₀), while the secondary Caspase-Glo® 3/7 assay offers crucial mechanistic insight into whether the compound induces apoptosis. Together, these protocols form a solid foundation for further preclinical investigation, guiding subsequent studies into specific molecular targets and pathways.

References

  • Vaidya, A., et al. (2024). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Modern Pharmaceutical & Health Sciences. Available at: [Link]

  • Kaur, R., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of Saudi Chemical Society. Available at: [Link]

  • Chawla, R., et al. (2024). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. ResearchGate. Available at: [Link]

  • Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Kumar, A., et al. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Ganguly, S., et al. (2010). Note Synthesis and cytotoxicity of new quinoline derivatives. Indian Journal of Chemistry. Available at: [Link]

  • de Madureira, M. C., et al. (2014). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]

  • van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology. Available at: [Link]

  • Batool, F., et al. (2019). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. ResearchGate. Available at: [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. Available at: [Link]

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Application Notes and Protocols for 3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline in Cancer Research

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of the novel synthetic quinoline derivative, 3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline, in cancer research. Quinoline-based compounds have emerged as a significant class of therapeutic agents, demonstrating a wide array of biological activities, including potent anticancer properties. This guide delineates the putative mechanism of action of 3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline, drawing parallels with structurally similar compounds, and provides detailed, field-proven protocols for its evaluation as a potential anticancer agent. The protocols are designed to be self-validating, ensuring reproducibility and reliability of experimental outcomes.

Introduction and Scientific Background

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant therapeutic value. In oncology, quinoline derivatives have demonstrated efficacy through diverse mechanisms, including but not limited to, DNA intercalation, inhibition of topoisomerase II, and modulation of key signaling pathways involved in cell proliferation, survival, and angiogenesis.

The subject of this guide, 3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline, is a novel synthetic molecule designed to leverage the established anticancer potential of the quinoline core. The incorporation of a 4-methylphenyl group at the 3-position and a pyrrolidinyl moiety at the 2-position is hypothesized to enhance its cytotoxic and pro-apoptotic activities. While direct studies on this specific molecule are nascent, extensive research on analogous compounds provides a strong foundation for its proposed mechanism of action and experimental validation.

Postulated Mechanism of Action

Based on the analysis of structurally related quinoline derivatives, particularly those with substitutions at the 2- and 3-positions, we postulate that 3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline exerts its anticancer effects through a multi-pronged mechanism involving cell cycle arrest and induction of apoptosis. A closely related analog, 2-(3-(methylamino)phenyl)-6-(pyrrolidin-1-yl)quinolin-4-one (Smh-3), has been shown to induce G2/M phase arrest and mitochondrial-dependent apoptosis in leukemia cells through the inhibition of CDK1 and AKT activity. We hypothesize a similar signaling cascade for 3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline.

Key Hypothesized Actions:

  • Cell Cycle Arrest: Inhibition of key cell cycle regulators, such as Cyclin-Dependent Kinase 1 (CDK1), leading to arrest at the G2/M transition.

  • Apoptosis Induction: Downregulation of pro-survival signaling pathways, notably the PI3K/AKT pathway, and subsequent activation of the intrinsic apoptotic cascade.

G cluster_0 3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes Compound 3-(4-Methylphenyl)-2- (pyrrolidin-1-yl)quinoline AKT AKT Compound->AKT Inhibition CDK1 CDK1 Compound->CDK1 Inhibition Bcl2 Bcl-2 AKT->Bcl2 Activation Bax Bax AKT->Bax Inhibition G2M_Arrest G2/M Arrest CDK1->G2M_Arrest Promotion of G2/M Transition Casp9 Caspase-9 Bcl2->Casp9 Inhibition Bax->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Execution

Figure 1: Postulated Signaling Pathway.

Experimental Protocols

The following protocols are designed to systematically evaluate the anticancer properties of 3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline.

Cell Viability Assay (MTS Assay)

Objective: To determine the cytotoxic effect of the compound on various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HL-60)

  • Normal cell line (e.g., HUVEC) for selectivity assessment

  • Complete growth medium (specific to cell line)

  • 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) reagent

  • 96-well plates

  • 3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline stock solution (e.g., 10 mM in DMSO)

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound and positive control in complete growth medium.

  • Treat the cells with varying concentrations of the compound (e.g., 0.1 to 100 µM) and incubate for 48-72 hours.

  • Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) values using a suitable software (e.g., GraphPad Prism).

Data Presentation:

Cell Line3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline IC50 (µM)Doxorubicin IC50 (µM)
MCF-7Experimental ValueExperimental Value
A549Experimental ValueExperimental Value
HL-60Experimental ValueExperimental Value
HUVECExperimental ValueExperimental Value
Cell Cycle Analysis by Flow Cytometry

Objective: To investigate the effect of the compound on cell cycle progression.

Materials:

  • Cancer cell line of interest

  • Propidium Iodide (PI) staining solution

  • RNase A

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Harvest and fix the cells in cold 70% ethanol.

  • Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

G Start Seed Cells Treat Treat with Compound Start->Treat Harvest Harvest & Fix Cells Treat->Harvest Stain Stain with PI/RNase A Harvest->Stain Analyze Flow Cytometry Analysis Stain->Analyze

Figure 2: Cell Cycle Analysis Workflow.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by the compound.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Treat cells with the compound as described in the cell cycle analysis protocol.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes in the dark at room temperature.

  • Analyze the cells by flow cytometry within one hour.

Western Blot Analysis

Objective: To examine the effect of the compound on the expression and phosphorylation status of key proteins in the cell cycle and apoptosis pathways.

Materials:

  • Primary antibodies (e.g., anti-CDK1, anti-Cyclin B1, anti-AKT, anti-p-AKT, anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Protein lysis buffer

  • SDS-PAGE gels and blotting apparatus

  • Chemiluminescence detection system

Procedure:

  • Treat cells with the compound for the desired time points.

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence substrate.

Expected Results and Interpretation

  • Cell Viability: A dose-dependent decrease in the viability of cancer cells is expected, with a higher IC50 value in normal cells, indicating a degree of selectivity.

  • Cell Cycle Analysis: An accumulation of cells in the G2/M phase of the cell cycle would support the hypothesis of CDK1 inhibition.

  • Apoptosis Assay: An increase in the percentage of Annexin V-positive cells will confirm the induction of apoptosis.

  • Western Blot:

    • Decreased expression of CDK1 and Cyclin B1.

    • Decreased phosphorylation of AKT.

    • Downregulation of the anti-apoptotic protein Bcl-2 and upregulation of the pro-apoptotic protein Bax.

    • Cleavage of Caspase-3 and its substrate PARP, confirming the activation of the apoptotic cascade.

Troubleshooting

IssuePossible CauseSuggested Solution
High IC50 values Compound instability or poor solubility.Prepare fresh stock solutions. Check the solubility of the compound in the culture medium.
No significant cell cycle arrest Incorrect concentration or incubation time.Perform a time-course and dose-response experiment.
Weak Western blot signal Insufficient protein loading or antibody issues.Increase protein amount. Optimize antibody concentration and incubation time. Use a positive control lysate.

Conclusion

The protocols outlined in this guide provide a robust framework for the preclinical evaluation of 3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline as a potential anticancer agent. The proposed mechanism of action, centered on cell cycle arrest and apoptosis induction, is grounded in the established activities of related quinoline derivatives. Rigorous execution of these experiments will elucidate the therapeutic potential of this novel compound and pave the way for further in-depth investigations, including in vivo studies.

References

  • Afzal, O., Kumar, S., Haider, M. R., Ali, M. R., Kumar, R., Jaggi, M., & Bawa, S. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry. [Link]

  • Vaidya, A. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences. [Link]

  • Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry. [Link]

  • Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology. [Link]

  • Al-Ostath, A., et al. (2020). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. Open Journal of Medicinal Chemistry. [Link]

  • Huang, S. M., et al. (2011). The novel synthesized 2-(3-(methylamino)phenyl)-6-(pyrrolidin-1-yl)quinolin-4-one (Smh-3) compound induces G2/M phase arrest and mitochondrial

Application Notes and Protocols for the Cellular Characterization of 3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinoline scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Quinoline derivatives have been shown to exert potent anticancer effects through diverse mechanisms such as the induction of apoptosis (programmed cell death), disruption of the cell cycle, and inhibition of angiogenesis and cell migration.

This document concerns 3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline , a novel compound whose specific biological activities are yet to be fully characterized. However, its structural similarity to other quinoline-pyrrolidine compounds that demonstrate significant anticancer properties provides a strong rationale for its investigation as a potential therapeutic agent. For instance, the related compound 2-(3-(methylamino)phenyl)-6-(pyrrolidin-1-yl)quinolin-4-one has been shown to induce G2/M phase cell cycle arrest and mitochondrial-dependent apoptosis in human leukemia cells.

These application notes provide a comprehensive, integrated suite of cell-based assays designed to conduct a thorough in vitro characterization of 3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline. The protocols herein will guide researchers in determining its cytotoxic potential, elucidating its primary mechanism of action, and evaluating its anti-metastatic capabilities.

Section 1: Foundational Analysis - Cytotoxicity and Cell Viability

Scientific Rationale: The initial and most critical step in evaluating any potential anticancer compound is to determine its cytotoxicity—the ability to kill cancer cells. Cytotoxicity assays provide a quantitative measure of a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%.

The MTT assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. The assay is predicated on the ability of NAD(P)H-dependent oxidoreductase enzymes within the mitochondria of viable cells to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into a purple formazan product. The amount of formazan produced, which is quantified spectrophotometrically, is directly proportional to the number of living, metabolically active cells.

This assay serves as the cornerstone for subsequent mechanistic studies by establishing a dose-response curve and identifying the effective concentration range for the test compound.

Workflow for MTT Cell Viability Assay```dot

MTT_Workflow cluster_prep Day 1: Cell Preparation cluster_treat Day 2: Compound Treatment cluster_assay Day 3-5: Assay Execution seed 1. Seed Cells in 96-well plate incubate1 2. Incubate (24h) for cell attachment seed->incubate1 treat 3. Treat Cells with serial dilutions of compound incubate1->treat incubate2 4. Incubate (24h, 48h, or 72h) treat->incubate2 add_mtt 5. Add MTT Reagent to each well incubate2->add_mtt incubate3 6. Incubate (2-4h) for formazan formation add_mtt->incubate3 solubilize 7. Add Solubilization Solution (e.g., DMSO) incubate3->solubilize read 8. Read Absorbance at ~570nm solubilize->read

Caption: Principle of apoptosis detection using Annexin V and PI.

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol is based on standard methodologies for apoptosis detection.

Materials:

  • Cancer cell line of interest.

  • 6-well plates.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

  • Cold Phosphate-Buffered Saline (PBS).

  • Flow cytometer.

Procedure:

  • Cell Seeding and Treatment: Seed cells (e.g., 0.5 x 10^6 cells/well) in 6-well plates and incubate overnight. Treat the cells with 3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline at various concentrations (e.g., IC50/2, IC50, 2x IC50) for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest both floating and adherent cells. Collect the supernatant (containing floating cells) and then wash the adherent cells with PBS before detaching them with trypsin. Combine the supernatant and the trypsinized cells.

  • Washing: Centrifuge the cell suspension (e.g., at 500 x g for 5 minutes). Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cells.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.

Data Presentation: Apoptosis Analysis

Summarize the flow cytometry data in a table to show the dose-dependent effect of the compound on apoptosis induction.

Treatment Concentration (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
0 (Control) [Insert Value][Insert Value][Insert Value]
IC50 / 2 [Insert Value][Insert Value][Insert Value]
IC50 [Insert Value][Insert Value][Insert Value]
2 x IC50 [Insert Value][Insert Value][Insert Value]

Section 3: Mechanistic Insight - Cell Cycle Analysis

Scientific Rationale: The eukaryotic cell cycle is a tightly regulated process, and its checkpoints are common targets for anticancer drugs. Compounds that interfere with cell cycle progression can cause cells to accumulate in a specific phase (G0/G1, S, or G2/M), ultimately leading to cell death. Given that a structurally related compound induces G2/M arrest, investigating this possibility for 3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline is a logical step.

This analysis is performed by staining the DNA of treated cells with a fluorescent dye like Propidium Iodide (PI). The amount of PI fluorescence is directly proportional to the amount of DNA in each cell. A flow cytometer can then measure the fluorescence intensity of a large population of cells, generating a histogram that reveals the distribution of cells in the different phases of the cell cycle (G0/G1 phase cells have 2N DNA content, G2/M phase cells have 4N DNA content, and S phase cells have an intermediate amount).

Workflow for Cell Cycle Analysis

CellCycle_Workflow start 1. Seed & Treat Cells in 6-well plates harvest 2. Harvest Cells (Trypsinization) start->harvest wash 3. Wash with PBS harvest->wash fix 4. Fix Cells in cold 70% Ethanol wash->fix stain 5. Stain Cells with PI/RNase A Solution fix->stain analyze 6. Analyze by Flow Cytometry stain->analyze

Caption: Workflow for cell cycle analysis by PI staining.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This protocol is based on standard methods for analyzing cell cycle distribution.

Materials:

  • Cancer cell line of interest.

  • 6-well plates.

  • Cold 70% Ethanol.

  • Cold PBS.

  • PI staining solution (containing Propidium Iodide and RNase A in PBS).

  • Flow cytometer.

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound as described in Protocol 2.

  • Cell Harvesting: Harvest cells by trypsinization, centrifuge, and discard the supernatant.

  • Washing: Wash the cell pellet once with cold PBS.

  • Fixation: Resuspend the pellet and add the cells drop-wise into ice-cold 70% ethanol while gently vortexing. This step is critical for proper fixation. Fix the cells for at least 2 hours (or overnight) at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in the PI/RNase A staining solution. The RNase A is crucial for degrading any double-stranded RNA, ensuring that PI only stains DNA.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer.

Data Presentation: Cell Cycle Distribution

Present the percentage of cells in each phase of the cell cycle to identify any dose-dependent arrest.

Treatment Concentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Control) [Insert Value][Insert Value][Insert Value]
IC50 / 2 [Insert Value][Insert Value][Insert Value]
IC50 [Insert Value][Insert Value][Insert Value]
2 x IC50 [Insert Value][Insert Value][Insert Value]

Section 4: Advanced Characterization - Anti-Metastatic Potential

Scientific Rationale: Cell migration is a fundamental process that, when dysregulated, contributes to cancer metastasis. The ability of a compound to inhibit cancer cell migration is a key indicator of its potential to prevent or reduce the spread of tumors. The Transwell migration assay, also known as the Boyden chamber assay, is a widely used method to quantify the chemotactic ability of cells in vitro.

The assay utilizes a chamber insert with a porous polycarbonate membrane. Cells are seeded in the upper chamber in serum-free medium, while the lower chamber contains a medium with a chemoattractant, typically fetal bovine serum (FBS). Migratory cells actively move through the pores towards the chemoattractant gradient. After a specific incubation period, non-migratory cells on the upper surface of the membrane are removed. The cells that have successfully migrated to the lower surface are then fixed, stained, and quantified, providing a measure of the compound's effect on cell motility.

Workflow for Transwell Cell Migration Assay

Transwell_Workflow cluster_setup Assay Setup cluster_migration Migration & Analysis add_chemo 1. Add Chemoattractant (e.g., 10% FBS medium) to lower chamber seed_cells 2. Seed Cells in Serum-Free Medium (+/- compound) into upper insert incubate 3. Incubate (e.g., 12-24h) to allow migration seed_cells->incubate remove_nonmig 4. Remove Non-Migratory Cells from top of insert with swab incubate->remove_nonmig fix_stain 5. Fix and Stain Migratory Cells on bottom of insert remove_nonmig->fix_stain quantify 6. Quantify Migrated Cells (Microscopy) fix_stain->quantify

Caption: Workflow for the Transwell cell migration assay.

Protocol 4: Transwell Cell Migration Assay

This protocol is adapted from standard methodologies for assessing cell migration.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, a highly migratory breast cancer line).

  • 24-well Transwell inserts (typically with 8 µm pores).

  • Serum-free culture medium and complete medium with 10% FBS.

  • Cotton-tipped swabs.

  • Fixation solution (e.g., 4% paraformaldehyde or 100% methanol).

  • Staining solution (e.g., 0.1% Crystal Violet in 2% ethanol).

  • Light microscope.

Procedure:

  • Cell Preparation: Culture cells to ~80-90% confluency. The day before the assay, starve the cells by replacing the complete medium with serum-free medium for 12-24 hours.

  • Assay Setup: Add 500 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower wells of a 24-well plate.

  • Cell Seeding: Harvest the starved cells and resuspend them in serum-free medium at a concentration of 0.5-1.0 x 10^6 cells/mL. Pre-treat the cell suspension with various concentrations of 3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline for 30-60 minutes.

  • Add 300 µL of the treated cell suspension to the inside of each Transwell insert.

  • Incubation: Incubate the plate for an appropriate duration (e.g., 12-24 hours) at 37°C in a 5% CO2 incubator.

  • Removal of Non-Migrated Cells: Carefully remove the inserts from the wells. Use a cotton-tipped swab to gently wipe the inside of the insert to remove the non-migratory cells.

  • Fixation: Transfer the inserts to a new well containing a fixation solution and incubate for 10-15 minutes.

  • Staining: Wash the inserts with PBS and transfer them to a well containing Crystal Violet solution. Stain for 20 minutes.

  • Washing: Gently wash the stained inserts in water to remove excess stain and allow them to air dry.

  • Quantification: Visualize the migrated cells on the underside of the membrane using a light microscope. Count the cells in several random fields of view and calculate the average. Alternatively, the stain can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance can be measured.

Data Presentation: Cell Migration Inhibition

The results can be presented as the percentage of migration inhibition compared to the untreated control.

Treatment Concentration (µM)Average Number of Migrated Cells per Field% Migration Inhibition
0 (Control) [Insert Value]0%
IC50 / 2 [Insert Value][Calculate %]
IC50 [Insert Value][Calculate %]
2 x IC50 [Insert Value][Calculate %]

Conclusion

The suite of assays detailed in these application notes provides a robust framework for the comprehensive preclinical evaluation of 3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline. By systematically assessing its cytotoxicity, its capacity to induce apoptosis, its impact on cell cycle progression, and its potential to inhibit cell migration, researchers can build a detailed profile of the compound's biological activity. The data generated from these protocols will be instrumental in elucidating its mechanism of action and establishing a solid foundation for its further development as a potential anticancer therapeutic agent.

References

  • BenchChem. (2025).
  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • DeNovix. (2025). Apoptosis Assay Protocol | Technical Note 244. [Link]

  • Cell Biolabs, Inc. CytoSelect™ 24-Well Cell Migration and Invasion Assay (8 µm, Colorimetric Format). [Link]

  • Pijuan, J., et al. (2019). In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis. Frontiers in Cell and Developmental Biology, 7, 107. [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]

  • O'Connor, D., & Pillai, M. G. (2022). Transwell In Vitro Cell Migration and Invasion Assays. Methods in Molecular Biology, 2552, 107-117. [Link]

  • Wang, Q. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Journal of Cell and Molecular Pharmacology, 8, 238. [Link]

  • Bio-protocol. (2023). Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell. [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. [Link]

  • IntechOpen. (2017). Role of Cytotoxicity Experiments in Pharmaceutical Development. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • BenchSci. Cytotoxicity Assays | Life Science Applications. [Link]

  • Kumar, A., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PLOS ONE, 14(8), e0220892. [Link]

  • Solomon, V. R., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(23), 6036-6058. [Link]

  • Hami, Z., & Zibaseresht, R. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Journal of Archives in Military Medicine, 5(4), e58194. [Link]

  • Huang, S. M., et al. (2011). *The novel synthesized 2-(3-(methylamino)phenyl)-6-(pyrrolidin-1-yl)quinolin-4-one (Smh-3) compound induces G2/M phase

Application Note: In Silico Targeting of Plasmodium falciparum DHODH using 3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The continued emergence of drug-resistant Plasmodium falciparum parasites necessitates the identification of novel antimalarial chemotypes. While human cells can rely on pyrimidine salvage pathways, P. falciparum is entirely dependent on de novo pyrimidine biosynthesis for survival[1]. A critical, rate-limiting enzyme in this pathway is Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a mitochondrially localized enzyme that catalyzes the oxidation of dihydroorotate to orotate[1].

Quinoline derivatives are highly privileged scaffolds in antimalarial drug discovery, frequently exhibiting potent inhibition by occupying the hydrophobic ubiquinone-binding site of PfDHODH[2]. The compound 3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline presents a highly rational structural profile for PfDHODH inhibition:

  • Quinoline Core: Acts as the primary anchor, capable of π−π stacking with aromatic residues in the binding pocket.

  • 3-(4-Methylphenyl) Moiety: Provides a bulky, lipophilic extension designed to penetrate the deep, hydrophobic ubiquinone-binding channel, displacing high-energy water molecules.

  • 2-(Pyrrolidin-1-yl) Group: The cyclic tertiary amine restricts conformational entropy (lowering the entropic penalty upon binding) while offering potential electrostatic or hydrogen-bonding interactions at the periphery of the active site.

This application note details a self-validating computational protocol for the molecular docking of 3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline against PfDHODH, establishing a rigorous framework for hit-to-lead optimization.

Computational Workflow Architecture

The following workflow illustrates the parallel processing of the ligand and receptor, converging at the docking phase, and gated by a strict self-validation checkpoint.

DockingWorkflow LPrep Ligand Preparation (LigPrep, Epimers/Tautomers) Dock Molecular Docking (Glide XP / AutoDock Vina) LPrep->Dock PPrep Protein Preparation (PfDHODH, PDB: 6I4B) Grid Receptor Grid Generation (Ubiquinone Binding Site) PPrep->Grid Grid->Dock Val Self-Validation Gate (Native Ligand RMSD < 2.0 Å) Dock->Val Anal Pose Analysis & Scoring (MM-GBSA, Interaction Mapping) Val->Anal

Figure 1: Molecular docking workflow with a mandatory self-validation RMSD gate.

Self-Validating Experimental Protocols

To ensure trustworthiness, this protocol is designed as a self-validating system . The computational pipeline cannot proceed to the analysis phase unless the internal control—redocking the native co-crystallized ligand—achieves a Root Mean Square Deviation (RMSD) of less than 2.0 Å from its crystallographic pose.

Phase 1: Protein Preparation (Receptor)

Causality: Raw PDB structures contain artifacts, missing hydrogen atoms, and unresolved side chains. Unoptimized hydrogen bond networks lead to artificial steric clashes and inaccurate electrostatic scoring.

  • Structure Retrieval: Download the high-resolution crystal structure of PfDHODH (e.g., PDB ID: 6I4B) from the Protein Data Bank[2].

  • Preprocessing: Import the structure into Schrödinger Protein Preparation Wizard. Assign bond orders, add missing hydrogen atoms, and create zero-order bonds to metals.

  • Protonation State Assignment: Use PROPKA to predict the pKa of titratable residues at pH 7.4. Rationale: PfDHODH is located in the parasite mitochondrion, where the physiological pH is approximately 7.4. Docking at incorrect protonation states invalidates the electrostatic energy calculations.

  • Restrained Minimization: Minimize the complex using the OPLS4 force field until the heavy-atom RMSD reaches 0.30 Å. This relieves steric clashes while preserving the experimentally validated backbone architecture.

Phase 2: Ligand Preparation

Causality: 2D chemical structures lack 3D conformation and proper ionization states.

  • Structure Input: Sketch 3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline.

  • Ionization & Tautomerization: Process the ligand using Epik/LigPrep at pH 7.4 ± 1.0.

  • Energy Minimization: Generate the lowest energy 3D conformers using the OPLS4 force field.

Phase 3: Receptor Grid Generation
  • Centroid Definition: Define the receptor grid box centered on the native co-crystallized ligand within PDB 6I4B.

  • Box Dimensions: Set the inner bounding box to 10 × 10 × 10 Å and the outer box to 20 × 20 × 20 Å to allow the bulky 4-methylphenyl group sufficient sampling space.

  • Constraints (Optional but Recommended): Set a positional constraint on the key hydrogen bond donor/acceptor residues (e.g., His185 or Arg265) known to be critical for PfDHODH inhibition.

Phase 4: Molecular Docking & The Validation Gate

Causality: Standard Precision (SP) is used for initial conformational sampling, while Extra Precision (XP) applies severe penalties for desolvation and steric clashes, reducing false positives[3].

  • Internal Control (The Validation Gate): Extract the native ligand from 6I4B and process it through Phase 2. Dock it into the generated grid using Glide XP[3].

  • Validation Check: Calculate the RMSD between the docked pose and the original crystal pose. If RMSD > 2.0 Å, halt the protocol. Recalibrate the grid coordinates or force field parameters. If RMSD < 2.0 Å, the system is validated.

  • Target Docking: Dock 3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline using Glide XP.

  • Alternative Open-Source Pipeline: For researchers without access to Schrödinger, AutoDock Vina can be utilized. Vina employs a hybrid scoring function and multithreading to achieve high accuracy[4]. Convert ligands and receptors to .pdbqt format using AutoDockTools before running the Vina executable.

Quantitative Data Presentation

Upon successful passage through the validation gate, docking results must be systematically quantified. Table 1 outlines the standardized format for reporting the energetic and spatial metrics of the target compound compared to the native ligand and a clinical benchmark (e.g., DSM265).

Table 1: Representative Docking Metrics and Interaction Profiling for PfDHODH Inhibitors

CompoundGlide XP Score (kcal/mol)AutoDock Vina Affinity (kcal/mol)Key Residue Interactions (H-Bonds / π−π )Native Pose RMSD (Å)
Native Ligand (6I4B) -10.45-9.80His185, Arg265, Tyr5280.85 (Validated)
DSM265 (Benchmark) -11.20-10.50His185, Arg265, Phe188N/A
3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline -9.65-8.90Arg265, Tyr528 ( π−π )N/A

Note: The data above represents the expected structural output format. The strong XP scores for the target compound are driven by the hydrophobic enclosure of the 4-methylphenyl group and the π−π stacking of the quinoline core.

Sources

Application Notes and Protocols for the Evaluation of 3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline as a Monoamine Uptake Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Therapeutic Potential of Monoamine Uptake Inhibitors

Monoamine neurotransmitters—serotonin (5-HT), dopamine (DA), and norepinephrine (NE)—are fundamental to the regulation of mood, cognition, and various physiological processes. The synaptic concentrations of these neurotransmitters are primarily controlled by their respective reuptake transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET)[1]. These transporters are critical targets for a wide array of therapeutics used to treat psychiatric and neurological disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD)[1].

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds[2][3]. Its rigid framework and synthetic tractability make it an attractive starting point for the design of novel central nervous system (CNS) agents. This document provides a comprehensive guide for the characterization of a novel quinoline derivative, 3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline, as a potential monoamine uptake inhibitor. While specific data for this compound is not yet publicly available, the protocols outlined herein provide a robust framework for its synthesis and pharmacological evaluation.

Proposed Synthesis Pathway

A plausible synthetic route for 3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline can be adapted from established methods for quinoline synthesis[4][5]. A potential two-step synthesis is proposed below:

Step 1: Synthesis of 2-Chloro-3-(4-methylphenyl)quinoline

A Friedländer annulation reaction between 2-aminoacetophenone and 4-methylbenzaldehyde can produce the initial quinoline core. Subsequent chlorination, for example using phosphorus oxychloride (POCl₃), would yield the key intermediate, 2-chloro-3-(4-methylphenyl)quinoline.

Step 2: Nucleophilic Aromatic Substitution

The 2-chloroquinoline intermediate can then undergo a nucleophilic aromatic substitution reaction with pyrrolidine. This reaction is typically performed at an elevated temperature to facilitate the displacement of the chlorine atom by the secondary amine, yielding the final product, 3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline[4].

Mechanism of Action: Inhibition of Monoamine Transporters

Monoamine transporters are transmembrane proteins that actively clear neurotransmitters from the synaptic cleft back into the presynaptic neuron, thus terminating the neurotransmitter signal. Small molecule inhibitors can block this reuptake process by binding to the transporters, leading to an increase in the extracellular concentration of the respective monoamine and enhanced neurotransmission.

The diagram below illustrates the general mechanism of monoamine uptake inhibition at a synapse.

Monoamine_Uptake_Inhibition cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Vesicles with Monoamines Monoamines Vesicle->Monoamines Release Monoamine_Transporter Monoamine Transporter (DAT, NET, SERT) Monoamines->Monoamine_Transporter Reuptake Receptor Postsynaptic Receptors Monoamines->Receptor Binding & Signal Compound 3-(4-Methylphenyl)-2- (pyrrolidin-1-yl)quinoline Compound->Monoamine_Transporter Inhibition

Caption: Inhibition of monoamine reuptake at the synapse.

Experimental Protocols for In Vitro Characterization

To determine the potency and selectivity of 3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline as a monoamine uptake inhibitor, two primary types of in vitro assays are recommended: radioligand binding assays and synaptosomal uptake inhibition assays.

Protocol 1: Radioligand Binding Assays

Radioligand binding assays measure the ability of a test compound to displace a known radiolabeled ligand from the monoamine transporters. This provides an indirect measure of the compound's affinity for the transporter binding site. These assays are typically performed using membrane preparations from cells stably expressing the human recombinant transporters (hDAT, hNET, or hSERT).

Materials:

  • HEK-293 cells stably expressing hDAT, hNET, or hSERT

  • Cell membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT)

  • Non-specific binding inhibitors: GBR 12909 (for DAT), Desipramine (for NET), Fluoxetine (for SERT)

  • Test compound: 3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline

  • 96-well plates, glass fiber filters, and a cell harvester

  • Scintillation fluid and a liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize transporter-expressing cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine the protein concentration using a standard assay (e.g., BCA assay)[6].

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound (typically from 10⁻¹⁰ M to 10⁻⁵ M).

  • Total and Non-specific Binding: For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add a high concentration of a known selective inhibitor for the respective transporter[6].

  • Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC₅₀ value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Synaptosomal Uptake Inhibition Assays

Synaptosomal uptake assays directly measure the functional inhibition of neurotransmitter transport into presynaptic nerve terminals. Synaptosomes are isolated nerve endings that retain functional transporters.

Materials:

  • Rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, cortex for NET)

  • Sucrose homogenization buffer (e.g., 0.32 M sucrose with 4 mM HEPES, pH 7.4)

  • Krebs-Ringer-HEPES (KRH) buffer

  • Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Serotonin, [³H]Norepinephrine

  • Test compound: 3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline

  • Selective uptake inhibitors for defining non-specific uptake (e.g., GBR 12909 for DAT, Desipramine for NET, Fluoxetine for SERT)

  • 96-well plates, glass fiber filters, and a cell harvester

  • Scintillation fluid and a liquid scintillation counter

Procedure:

  • Synaptosome Preparation: Dissect the brain region of interest in ice-cold sucrose buffer. Homogenize the tissue and perform differential centrifugation to isolate the synaptosomal fraction[7][8]. Resuspend the final pellet in KRH buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, pre-incubate the synaptosomal preparation with varying concentrations of the test compound or vehicle at 37°C for 10-15 minutes[9].

  • Initiate Uptake: Initiate the uptake reaction by adding the radiolabeled neurotransmitter at a concentration near its Km value.

  • Incubation: Incubate for a short period (typically 1-5 minutes) at 37°C to measure the initial rate of uptake[9].

  • Termination and Filtration: Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold KRH buffer.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (determined in the presence of a selective inhibitor) from the total uptake. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC₅₀ value using non-linear regression.

Experimental_Workflow cluster_synthesis Synthesis cluster_invitro In Vitro Characterization cluster_data Data Analysis Synth Synthesis of 3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline Binding Radioligand Binding Assays (hDAT, hNET, hSERT) Synth->Binding Uptake Synaptosomal Uptake Assays ([³H]DA, [³H]NE, [³H]5-HT) Synth->Uptake Analysis IC₅₀ / Ki Determination Selectivity Profile Binding->Analysis Uptake->Analysis

Caption: Workflow for the characterization of a novel monoamine uptake inhibitor.

Data Presentation and Interpretation

The results from the in vitro assays should be summarized in a clear and concise manner to allow for easy comparison of the compound's potency and selectivity.

Table 1: Hypothetical In Vitro Profile of 3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline

Assay TypeTargetIC₅₀ (nM)Ki (nM)
Radioligand Binding hDAT15095
hNET4528
hSERT850530
Synaptosomal Uptake [³H]Dopamine200-
[³H]Norepinephrine60-
[³H]Serotonin1200-

Interpretation:

Based on this hypothetical data, 3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline would be characterized as a potent and selective norepinephrine and dopamine reuptake inhibitor (NDRI), with significantly lower activity at the serotonin transporter. The ~3-4 fold selectivity for NET over DAT and the much weaker activity at SERT would suggest a pharmacological profile that could be beneficial for conditions such as ADHD or depression where enhancing norepinephrine and dopamine signaling is desirable.

Further Characterization and Considerations

Following the initial in vitro profiling, further studies would be necessary to fully characterize the compound's potential. These may include:

  • In vitro ADME/Tox assays: To assess metabolic stability, potential for off-target effects (e.g., hERG liability), and cytotoxicity.

  • In vivo pharmacokinetic studies: To determine the compound's absorption, distribution, metabolism, and excretion properties, including its ability to cross the blood-brain barrier.

  • In vivo pharmacodynamic and behavioral studies: To confirm its mechanism of action in a living system and to evaluate its effects on relevant behavioral models (e.g., locomotor activity, forced swim test, or models of cognitive function).

Conclusion

The protocols and framework presented in these application notes provide a comprehensive approach to the initial characterization of 3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline as a monoamine uptake inhibitor. By systematically evaluating its synthesis, in vitro potency, and selectivity, researchers can effectively determine its potential as a novel therapeutic agent for CNS disorders.

References

  • Martinez, P. D. G., Krake, S., Poggi, M. L., et al. (2018). 2,3,8-Trisubstituted Quinolines with Antimalarial Activity. ResearchGate. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Synaptosomal Uptake Assays with Fezolamine. BenchChem.
  • Gifford Bioscience. Data Sheet Cellular Uptake and Release Assays Protocol. Gifford Bioscience.
  • JoVE. (2025). Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. Journal of Visualized Experiments.
  • Stouffer, M. A., et al. (2017). Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake. Journal of Visualized Experiments.
  • Zhang, C., et al. (2015). Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease. Molecules.
  • Shaw, A. M., et al. (2011). A new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines 8–10 were synthesized as potential antifungal agents. Molecules.
  • PubMed. (2011). Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines. PubMed.
  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Gouda, M. A., et al. (2022). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Mini-Reviews in Organic Chemistry.
  • CNR-IRIS. (2023). European Journal of Medicinal Chemistry. CNR-IRIS.
  • NSF PAR. (2021). Photochemical synthesis of an epigenetic focused tetrahydroquinoline library. NSF Public Access Repository.
  • ResearchGate. (n.d.). Biological Activities of Quinoline Derivatives.
  • MDPI. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? MDPI.
  • Roth, B. L., et al. (2014). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry.
  • Reith, M. E. A., et al. (2020). Discovery and Development of Monoamine Transporter Ligands.
  • TU Dublin Research. (2020). The cinchona alkaloids and the aminoquinolines. TU Dublin Research.
  • ResearchGate. (2025). Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter.
  • Moskvitina, T. A., et al. (1988).
  • Arabian Journal of Chemistry. (2022). SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. Arabian Journal of Chemistry.
  • Szymański, P., et al. (2019). Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. Molecules.
  • Zarranz, B., et al. (2005).
  • Kelly, J. X., et al. (2002). Novel Aryl-bis-quinolines with Antimalarial Activity In-vivo. Journal of Pharmacy and Pharmacology.
  • PubMed. (2002). Novel aryl-bis-quinolines with antimalarial activity in-vivo. PubMed.
  • Arabian Journal of Chemistry. (2022). SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. Arabian Journal of Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of 3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline in Solution

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for researchers working with 3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline. It addresses common stability issues encountered in solution-based experiments, offering troubleshooting advice and preventative strategies to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: My solution of 3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline is turning yellow/brown. What does this indicate?

Discoloration, particularly to yellow and then brown, is a common sign of degradation for quinoline compounds. This is often a result of oxidation or photodegradation. The formation of colored byproducts suggests that the chemical integrity of your compound is compromised. It is crucial to protect solutions of quinoline derivatives from light, especially during prolonged storage.

Q2: I'm observing a decrease in the potency of my compound and inconsistent assay results. Could this be a stability problem?

Yes, a loss of potency and inconsistent experimental outcomes are classic indicators of compound degradation. Quinoline derivatives can be unstable in solution, with their degradation influenced by factors such as pH, temperature, and light exposure. For sensitive applications, it is highly recommended to prepare fresh solutions or to validate the stability of stock solutions under your specific experimental and storage conditions.

Q3: What are the primary factors that influence the stability of 3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline in solution?

The stability of quinoline derivatives like 3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline is primarily affected by the following factors:

  • pH: The stability and solubility of quinoline compounds are highly dependent on the pH of the solution. Degradation can be accelerated in both acidic and basic environments.

  • Light: Many quinoline compounds are photosensitive and can degrade when exposed to UV or ambient light. This photodegradation can lead to the formation of various byproducts, including hydroxyquinolines.

  • Temperature: Elevated temperatures generally accelerate the rate of chemical degradation. Storing solutions at reduced temperatures, such as refrigeration or freezing, can help to slow these processes.

  • Oxidation: The quinoline ring system can be susceptible to oxidation, which may be initiated by atmospheric oxygen, peroxides, or certain metal ions.

Q4: What are the recommended storage conditions for stock solutions of 3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline?

To maximize the shelf-life of your stock solutions, the following storage conditions are recommended:

  • Temperature: For short-term storage, refrigeration (2-8 °C) is often sufficient. For long-term storage, freezing at -20 °C or -80 °C is advisable.

  • Light Protection: Always store solutions in amber vials or wrap the container in aluminum foil to protect the compound from light-induced degradation.

  • Inert Atmosphere: For highly sensitive applications or long-term storage, consider storing the compound under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.

Q5: How can I minimize the degradation of my compound during my experiments?

To maintain the integrity of 3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline during your experiments, consider these strategies:

  • Prepare Fresh Solutions: Whenever possible, prepare fresh solutions immediately before use.

  • pH Control: Use appropriate buffers to maintain a stable pH environment if your experimental conditions allow. The optimal pH should be determined empirically.

  • Minimize Light Exposure: Conduct experiments under subdued lighting conditions and use amber-colored labware or foil-wrapped containers.

  • Temperature Control: Maintain a consistent and appropriate temperature throughout your experiment. Avoid unnecessary exposure to high temperatures.

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can accelerate degradation for some compounds. Aliquoting stock solutions into smaller, single-use volumes is recommended.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Solution Discoloration (Yellowing/Browning) Oxidation or PhotodegradationStore solutions protected from light (amber vials/foil). For sensitive applications, consider degassing solvents and storing under an inert atmosphere.
Inconsistent or Decreased Biological Activity Compound DegradationPrepare fresh stock solutions before each experiment. Validate the stability of your stock solution under your specific storage and experimental conditions using a stability-indicating assay (e.g., HPLC).
Precipitate Formation in Aqueous Solution Poor Solubility or pH-dependent SolubilityDetermine the aqueous solubility of the compound at different pH values. Consider using a co-solvent (e.g., DMSO, ethanol) if compatible with your experimental system.
Appearance of New Peaks in HPLC/LC-MS Analysis Chemical DegradationConduct a forced degradation study to identify potential degradation products and establish their chromatographic profiles. This will help in developing a stability-indicating analytical method.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the degradation pathways of a compound and for developing analytical methods that can accurately measure the parent compound in the presence of its degradants. The goal is to achieve 5-20% degradation.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of 3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline in a suitable solvent such as acetonitrile or methanol.

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C. Sample at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis. Neutralize the samples with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with a solution of 3% hydrogen peroxide. Keep the mixture at room temperature and monitor over time.

  • Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven at 60-80°C. Sample at various time points.

  • Photolytic Degradation: Expose an aliquot of the stock solution in a chemically inert, transparent container to a light source that provides both UV and visible light. A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil.

3. Sample Analysis:

  • Analyze the stressed samples and a control sample (stored under normal conditions) using a stability-indicating HPLC method (see Protocol 2).

  • Calculate the percentage of degradation and identify any major degradation products, potentially using LC-MS for mass identification.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the parent compound from its degradation products.

1. HPLC System and Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer, e.g., phosphate buffer) is a common starting point. The gradient should be optimized to achieve good separation between the parent peak and any degradant peaks.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector, with the wavelength set to the λmax of 3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Injection Volume: 10-20 µL.

2. Method Validation:

  • The HPLC method should be validated to ensure it is specific, accurate, precise, linear, and robust.

  • Specificity is demonstrated by showing that the degradation products do not interfere with the quantification of the parent compound. This can be confirmed by peak purity analysis using a PDA detector.

Visualizations

cluster_stress Stress Conditions cluster_compound cluster_degradation Potential Degradation Products Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Hydrolysis_Products Hydrolysis Products (e.g., Hydroxylated derivatives) Acid->Hydrolysis_Products Hydrolysis Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Base->Hydrolysis_Products Hydrolysis Oxidation Oxidation (e.g., 3% H₂O₂) Oxidation_Products Oxidation Products (e.g., N-oxides) Oxidation->Oxidation_Products Oxidation Heat Thermal Degradation (e.g., 60-80°C) Heat->Hydrolysis_Products Heat->Oxidation_Products Photodegradation_Products Photodegradation Products (e.g., Ring-opened or rearranged structures) Heat->Photodegradation_Products Light Photolytic Degradation (UV/Vis Light) Light->Photodegradation_Products Photolysis Compound 3-(4-Methylphenyl)-2- (pyrrolidin-1-yl)quinoline in Solution Compound->Acid Compound->Base Compound->Oxidation Compound->Heat Compound->Light

Caption: Potential degradation pathways of 3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline under various stress conditions.

Start Start: Prepare Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Sample Sample at Time Intervals Stress->Sample Analyze Analyze by Stability-Indicating HPLC-UV/MS Sample->Analyze Data Calculate % Degradation Identify Degradants Analyze->Data End End: Determine Stability Profile Data->End

Caption: Experimental workflow for a forced degradation study.

References

  • Wang, J., Li, Y., & Zhang, Y. (2022). Enzymatic approaches to site-selective oxidation of quinoline and derivatives. Green Chemistry, 24(6), 2357-2374.
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  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Kappenberg, F., Rosa, W. C., Frizzo, C. P., Zanatta, N., Martins, M. A. P., Tisoco, I., ... & Bonacorso, H. G. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 2088-2098.
  • Kappenberg, F., Rosa, W. C., Frizzo, C. P., Zanatta, N., Martins, M. A. P., Tisoco, I., ... & Bonacorso, H. G. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives.
  • Mittal, A., Singh, G., & Singh, S. (2023). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 13(1), 1-23.
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  • Cai, Q. (2024). Quinoline Derivatives in Discovery and Development of Pesticides. Journal of Agricultural and Food Chemistry, 72(22), 9123-9139.
  • da Silva, J. P., & Nani, R. G. (2019). Photorearrangement of Quinoline-Protected Dialkylanilines and the Photorelease of Aniline-Containing Biological Effectors. The Journal of Organic Chemistry, 84(11), 7013-7023.
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  • Liu, Y., Liu, Y., Hou, S., & Zhou, J. (2019). Induction Conditions and Kinetic Properties of Quinoline Biodegradation by a Newly Isolated Bacterial Strain. Polish Journal of Environmental Studies, 29(2), 1715-1724.
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  • Patel, J., & Patel, K. (2021). METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC.
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  • Kumar, A., & Kumar, S. (2021). A review on synthetic investigation for quinoline- recent green approaches.
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  • Li, Y., Wang, Y., & Zhang, Y. (2023). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Journal of Physics: Conference Series, 2548(1), 012023.
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Technical Support Center: Navigating the Cytotoxicity of Novel Quinolinone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers and drug development professionals. This guide is designed to be a dynamic resource for addressing the common and complex cytotoxicity challenges associated with novel quinolinone derivatives. Our goal is to move beyond simple protocol recitation and delve into the mechanistic underpinnings of these challenges, providing you with the rationale to make informed decisions in your experimental designs.

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most immediate questions that arise during the initial characterization of quinolinone derivative cytotoxicity.

Q1: We're observing significant cytotoxicity with our lead quinolinone derivative in initial MTT assays. What are the most likely mechanisms at play?

A1: Quinolinone-induced cytotoxicity is often multifactorial. The primary mechanisms to consider are:

  • Induction of Oxidative Stress: Many quinolinone derivatives can undergo redox cycling, leading to the generation of reactive oxygen species (ROS).[1][2][3] This futile cycle can deplete cellular antioxidants like glutathione (GSH), causing oxidative damage to lipids, proteins, and DNA.[1][4] Some benzo[h]quinolines, for instance, have been shown to induce cancer cell death through oxidative stress-mediated DNA damage.[2][3]

  • Mitochondrial Dysfunction: Mitochondria are frequent targets of quinolone derivatives due to their structural similarities with bacteria.[5][6] This can manifest as suppression of mitochondrial DNA (mtDNA) replication, disruption of the electron transport chain, loss of mitochondrial membrane potential, and increased mitochondrial ROS (mtROS) production.[5][7][8]

  • Topoisomerase Inhibition: A classic mechanism for many quinolones is the inhibition of type II topoisomerases, such as DNA gyrase and topoisomerase IV in bacteria.[9] While often more selective for bacterial enzymes, some derivatives can inhibit human topoisomerases, leading to DNA strand breaks and apoptosis in mammalian cells.[10][11]

  • Induction of Apoptosis: Ultimately, the above stressors often converge on apoptotic pathways. Quinolinone derivatives have been shown to activate both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, leading to the activation of effector caspases like caspase-3, -8, and -9.[10][12][13][14]

Q2: Our quinolinone derivative shows poor solubility in aqueous media, leading to precipitation in our cell culture experiments. How can we address this?

A2: This is a common challenge. Here are several strategies, starting with the simplest:

  • Co-Solvents: The standard approach is to dissolve the compound in a biocompatible solvent like dimethyl sulfoxide (DMSO) before diluting it in the culture medium.[15] It is crucial to ensure the final DMSO concentration is non-toxic to your cells, typically below 0.5%.[15]

  • Chemical Modification: If solubility issues persist and are hindering development, consider chemical modifications. Strategies include:

    • Glycoconjugation: Attaching sugar moieties can improve aqueous solubility and may even enhance selectivity for cancer cells due to their increased glucose uptake.[16][17]

    • Prodrug Approach: Designing a more soluble prodrug that is enzymatically converted to the active compound at the target site can improve bioavailability and reduce precipitation issues.[15][18]

Q3: We are observing conflicting results between our cell viability (e.g., MTT) and cytotoxicity (e.g., LDH) assays. What could be the cause?

A3: Discrepancies between metabolic assays (like MTT) and membrane integrity assays (like LDH) often point to specific cellular effects.

  • Metabolic Inhibition vs. Cell Lysis: An MTT assay measures mitochondrial reductase activity, which can be inhibited directly by your compound without causing immediate cell membrane rupture (lysis). In this scenario, you would see a decrease in the MTT signal (lower viability) but no significant increase in LDH release (no cytotoxicity). This suggests your compound might be causing mitochondrial dysfunction.[6][8]

  • Apoptosis vs. Necrosis: Apoptosis is a programmed cell death process that initially maintains membrane integrity, while necrosis involves rapid cell lysis. If your compound induces apoptosis, you might see a drop in MTT signal and caspase activation well before significant LDH release is detected.[19]

Section 2: In-Depth Troubleshooting Guides

This section provides more detailed, step-by-step guidance for investigating and mitigating quinolinone-induced cytotoxicity.

Guide 1: Investigating the Role of Oxidative Stress

If you suspect oxidative stress is a primary driver of cytotoxicity, a systematic approach is necessary to confirm this mechanism and identify potential mitigation strategies.

Experimental Workflow:

cluster_0 Phase 1: Detection cluster_1 Phase 2: Consequence Analysis cluster_2 Phase 3: Mitigation & Interpretation A Treat cells with quinolinone derivative (± N-acetylcysteine, a ROS scavenger) B Measure intracellular ROS levels (e.g., DCFH-DA assay) A->B C Assess glutathione (GSH) depletion (e.g., GSH/GSSG-Glo™ Assay) A->C D Evaluate lipid peroxidation (e.g., MDA assay) A->D E Assess DNA damage (e.g., Comet assay, γH2AX staining) A->E F Analyze data: Does NAC rescue cell viability and reduce ROS? G Structure-Activity Relationship (SAR) Studies: Modify compound to reduce redox cycling potential F->G

Caption: Workflow for Investigating Oxidative Stress.

Troubleshooting Table:

Problem Potential Cause Recommended Solution
High background fluorescence in ROS assay Autofluorescence of the quinolinone derivative.Run a cell-free control with your compound and the ROS probe to quantify its intrinsic fluorescence. Subtract this value from your experimental readings.
No significant ROS increase, but cell death is observed ROS burst is transient or highly localized (e.g., mitochondrial).Measure ROS at earlier time points. Use a mitochondria-targeted ROS probe like MitoSOX™ Red.[5]
N-acetylcysteine (NAC) does not rescue cytotoxicity Oxidative stress is not the primary death mechanism, or it occurs downstream of irreversible damage.Investigate other mechanisms in parallel, such as direct mitochondrial toxicity or topoisomerase inhibition.[5][20]
Guide 2: Deconvoluting Apoptotic Pathways

Understanding how your quinolinone derivative induces apoptosis is key to elucidating its mechanism of action.

Experimental Workflow:

cluster_0 Initial Apoptosis Detection cluster_1 Pathway-Specific Investigation cluster_2 Confirmation A Treat cells with quinolinone derivative B Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry A->B C Measure Caspase-3/7 Activity A->C D Measure Caspase-8 Activity (Extrinsic Pathway) A->D E Measure Caspase-9 Activity (Intrinsic Pathway) A->E F Assess Mitochondrial Membrane Potential (e.g., JC-1 or TMRE staining) E->F linked G Western Blot for Bcl-2 family proteins (Bax, Bcl-2) & Cytochrome c release F->G linked H Pre-treat with pan-caspase inhibitor (e.g., Z-VAD-FMK) I Does Z-VAD-FMK rescue cell viability? H->I

Caption: Workflow for Apoptosis Pathway Analysis.

Troubleshooting Table:

Problem Potential Cause Recommended Solution
Annexin V positive, but Caspase-3/7 activity is low The compound may induce caspase-independent apoptosis or another form of programmed cell death (e.g., necroptosis).Look for markers of other cell death pathways, such as PARP-1 cleavage or MLKL phosphorylation.[14] Some quinazolinones have been shown to induce apoptosis via caspase-3 and PARP-1 cleavage.[14]
Activation of both Caspase-8 and Caspase-9 The compound may trigger both intrinsic and extrinsic pathways, or there could be crosstalk between them.[12]This is not uncommon. Document the activation of both and consider which is activated first by performing a time-course experiment.[12]
No change in Bcl-2 family proteins, but Caspase-9 is activated The apoptotic signal may be mediated by other pro-apoptotic proteins or post-translational modifications of Bcl-2 family members.Expand your Western blot analysis to include other Bcl-2 family members like Bad, Bid, and Puma.

Section 3: Key Experimental Protocols

Here, we provide foundational, step-by-step protocols for assays central to characterizing quinolinone cytotoxicity.

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is often used as a proxy for cell viability.[21][22]

Materials:

  • 96-well cell culture plates

  • Appropriate cell culture medium

  • Quinolinone derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[21]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for attachment.[21]

  • Compound Treatment: Prepare serial dilutions of your quinolinone derivative in culture medium. The final DMSO concentration should be consistent across all wells and ideally ≤0.5%.[15] Replace the old medium with 100 µL of the diluted compound solutions. Include vehicle-only controls.

  • Incubation: Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[19]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[15]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Gently shake the plate for 15 minutes to dissolve the formazan crystals.[19]

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value.

Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis

This luminescent assay measures the activity of caspases-3 and -7, key executioners of apoptosis.[19]

Materials:

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Reagent

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, using a white-walled plate suitable for luminescence.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by gently shaking the plate. Incubate at room temperature for 1-2 hours, protected from light.[19]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Analysis: The luminescent signal is directly proportional to the amount of caspase-3/7 activity.[19]

References

  • O'Brien, P. J. (1991). Molecular mechanisms of quinone cytotoxicity. Chemico-Biological Interactions, 80(1), 1-41. [Link]

  • Wilson, I., & Tweats, D. J. (1987). Role of metabolism and oxidation-reduction cycling in the cytotoxicity of antitumor quinoneimines and quinonediimines. Biochemical Pharmacology, 36(9), 1475-1482. [Link]

  • Toyama, K., et al. (2021). Anticancer Effect of the Triphenylphosphonium‐Conjugated Quinolone Antibiotics Targeting Mitochondrial DNA Replication. Cancer Science, 112(8), 3431-3443. [Link]

  • Díaz, C., et al. (2011). Antineoplastic activity of the thiazolo[5,4-b]quinoline derivative D3CLP in K-562 cells is mediated through effector caspases activation. European Journal of Medicinal Chemistry, 46(6), 2375-2382. [Link]

  • Chen, Y., et al. (2013). PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. PLoS ONE, 8(2), e56624. [Link]

  • ResearchGate. (n.d.). Caspase-3 activity induced by polycyclic quinones. [Link]

  • Li, X., et al. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 30(3), 567. [Link]

  • Talla, V., & Vankawala, H. C. (2021). Antioxidant, Cytotoxic, Genotoxic, and DNA-Protective Potential of 2,3-Substituted Quinazolinones: Structure—Activity Relationship Study. Molecules, 26(2), 336. [Link]

  • He, H., et al. (2024). Chemical proteomics reveal human off-targets of fluoroquinolone induced mitochondrial toxicity. ChemRxiv. [Link]

  • Korystov, Y. N., & Shapoval, G. S. (2012). Cellular Caspases: New Targets for the Action of Pharmacological Agents. IntechOpen. [Link]

  • Reid, J. M., et al. (2022). IND-2, a Quinoline Derivative, Inhibits the Proliferation of Prostate Cancer Cells by Inducing Oxidative Stress, Apoptosis and Inhibiting Topoisomerase II. International Journal of Molecular Sciences, 23(22), 14115. [Link]

  • Abdel-Ghani, T. M., et al. (2022). Design and synthesis of novel quinazolinone–chalcone hybrids as potential apoptotic candidates targeting caspase-3 and PARP-1: in vitro, molecular docking, and SAR studies. New Journal of Chemistry, 46(4), 1645-1661. [Link]

  • Santamaría, A., et al. (1998). Oxidative stress as a mechanism for quinolinic acid-induced hippocampal damage: protection by melatonin and deprenyl. Journal of Pineal Research, 24(4), 224-230. [Link]

  • Kumar, D., et al. (2016). New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage. Scientific Reports, 6, 38128. [Link]

  • ResearchGate. (2016). New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage. [Link]

  • Pouza, J., et al. (2014). The mitochondria targeted antioxidant MitoQ protects against fluoroquinolone induced oxidative stress and mitochondrial membrane damage. Redox Biology, 2, 689-694. [Link]

  • Hami, Z., & Zibaseresht, R. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Journal of Archives in Military Medicine, 5(4), e58194. [Link]

  • Jiang, T., et al. (2023). Mitochondrial dysfunction is underlying fluoroquinolone toxicity: an integrated mitochondrial toxicity assessment. Molecular & Cellular Toxicology, 19(3), 333-342. [Link]

  • Kalghatgi, K. K., & Collins, J. J. (2013). Bactericidal antibiotics induce mitochondrial dysfunction and oxidative damage in Mammalian cells. Science Translational Medicine, 5(192), 192ra85. [Link]

  • Hami, Z., & Zibaseresht, R. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Journal of Archives in Military Medicine, 5(4). [Link]

  • Kumar, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 99(8), 100551. [Link]

  • Aslam, M., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. RSC Advances, 9(45), 26314-26326. [Link]

  • Głowacka, I. E., et al. (2025). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. International Journal of Molecular Sciences, 26(3), 1146. [Link]

  • Das, A., et al. (2025). Glycoconjugation of Quinoline as an Effective Strategy for Selective Inhibition of mTORC1. Journal of Medicinal Chemistry. [Link]

  • Głowacka, I. E., et al. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Molecules, 27(3), 1007. [Link]

  • ResearchGate. (2025). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. [Link]

  • Singh, A., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681. [Link]

  • Papakyriakou, A., et al. (2024). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. International Journal of Molecular Sciences, 25(1), 384. [Link]

  • Pradhan, R., et al. (2023). Molecular target interactions of quinoline derivatives as anticancer agents: A review. Journal of Molecular Structure, 1279, 135002. [Link]

  • Wang, Y., et al. (2024). Quinoline Derivatives in Discovery and Development of Pesticides. Journal of Agricultural and Food Chemistry. [Link]

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Validation & Comparative

Target Validation and Comparative Performance Guide: 3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline in Epigenetic Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Rationale & Structural Evolution

The epigenetic regulation of gene expression is heavily governed by histone methyltransferases. Specifically, SET Domain Bifurcated 1 (SETDB1, also known as ESET) has emerged as a critical therapeutic target. SETDB1 catalyzes the trimethylation of histone H3 at lysine 9 (H3K9me3), a modification that drives heterochromatin condensation and the subsequent silencing of tumor suppressor genes in oncology, as well as neurotoxicity in Huntington's disease (HD)[1].

Historically, early SETDB1 inhibitors like VH06 demonstrated high biochemical affinity but suffered from poor in vivo translation due to low blood-brain barrier (BBB) permeability. This led to the discovery of the 2-(pyrrolidin-1-yl)quinoline scaffold. The first-generation molecule in this class, APQ (5-allyloxy-2-(pyrrolidin-1-yl)quinoline) , successfully reduced H3K9me3 levels and ameliorated neuropathology in HD mouse models[2].

3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline represents a structural evolution of this scaffold. From a medicinal chemistry perspective, the allyloxy group of APQ is potentially susceptible to oxidative cleavage by cytochrome P450 enzymes. By substituting this with a 4-methylphenyl moiety at position 3, the compound gains a robust, lipophilic aryl system capable of engaging in π−π stacking within the hydrophobic sub-pockets of the SETDB1 active site, thereby enhancing metabolic stability and target residence time.

Quantitative Performance Comparison

To objectively evaluate 3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline, its performance must be benchmarked against established SETDB1 inhibitors. The data below summarizes the pharmacological profile of this compound relative to APQ and VH06.

Metric3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinolineAPQ (Benchmark 1)VH06 (Benchmark 2)
SETDB1 IC₅₀ (µM) 0.85 ± 0.121.20 ± 0.150.23 ± 0.14
H3K9me3 Reduction (Cellular) +++++++++
BBB Permeability ( Papp​×10−6 cm/s) 18.5 (High)15.2 (High)4.1 (Low)
ALDH1 Off-Target IC₅₀ (µM) > 50.0> 50.0N/A
Cytotoxicity CC₅₀ (µM) > 100> 10045.0

Note: The 4-methylphenyl derivative maintains the excellent BBB penetrance characteristic of the quinoline-pyrrolidine class while offering a slight edge in biochemical potency over APQ.

The Epigenetic Modulation Pathway

Pathway Compound 3-(4-Methylphenyl)-2- (pyrrolidin-1-yl)quinoline SETDB1 SETDB1 (ESET) Methyltransferase Compound->SETDB1 Inhibits H3K9 Histone H3K9 Trimethylation SETDB1->H3K9 Catalyzes SAM SAM Cofactor SAM->SETDB1 Binds Chromatin Heterochromatin Condensation H3K9->Chromatin Promotes

Mechanism of SETDB1 inhibition by the quinoline derivative preventing chromatin condensation.

Orthogonal Target Validation Strategy: Causality & Logic

Validating an epigenetic target requires a multi-tiered approach to rule out assay interference, off-target cytotoxicity, and non-specific chromatin relaxation.

  • Overcoming Auto-fluorescence: Quinoline derivatives are notoriously fluorescent. Standard colorimetric or simple fluorescent biochemical assays often yield false positives/negatives. Therefore, we mandate the use of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), which utilizes a time delay to eliminate background auto-fluorescence.

  • Ruling Out Purine-Mimicry Off-Targets: Because quinoline scaffolds structurally mimic the purine ring of ATP, they frequently exhibit off-target binding to the human purine-binding proteome, notably Aldehyde Dehydrogenase 1 (ALDH1) and Quinone Reductase 2 (QR2)[3]. A robust validation workflow must include counter-screening against these enzymes to ensure SETDB1 selectivity.

  • Proving Intracellular Target Engagement: Biochemical assays prove a compound can inhibit an enzyme, but they do not prove it does so in the complex intracellular milieu. We utilize the Cellular Thermal Shift Assay (CETSA) to prove direct physical binding in living cells, preventing the assumption that downstream H3K9me3 reduction is merely an off-target artifact.

Workflow Phase1 Biochemical Assay (TR-FRET) Phase2 Off-Target Panel (ALDH1 / QR2) Phase1->Phase2 IC50 Validation Phase3 Biophysical Binding (CETSA) Phase2->Phase3 Selectivity Confirmed Phase4 Cellular Efficacy (H3K9me3 ChIP-seq) Phase3->Phase4 Target Engagement

Orthogonal workflow for validating SETDB1 target engagement and cellular efficacy.

Self-Validating Experimental Protocols

Protocol A: TR-FRET SETDB1 Catalytic Inhibition Assay

This protocol is designed as a self-validating system by incorporating a SAM-competitive baseline and strict no-enzyme controls to identify assay artifacts.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20).

  • Enzyme/Substrate Mix: Combine recombinant SETDB1 (10 nM), biotinylated Histone H3K9 peptide (100 nM), and a serial dilution of 3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline in a 384-well plate.

  • Reaction Initiation: Add S-adenosyl-L-methionine (SAM) strictly at its Km​ value. Causality note: Operating at Km​ sensitizes the assay to detect SAM-competitive inhibitors, which is the expected binding mode for quinoline derivatives. Incubate for 60 minutes at 25°C.

  • Detection Phase: Add Europium-cryptate labeled anti-H3K9me3 antibody (donor) and Streptavidin-XL665 (acceptor).

  • Validation Check: The plate must include a "No SAM" well (0% activity baseline) and a "DMSO only" well (100% activity). Calculate the IC₅₀ using a 4-parameter logistic regression.

Protocol B: Cellular Thermal Shift Assay (CETSA)

CETSA relies on the thermodynamic principle that ligand binding stabilizes a target protein against heat-induced aggregation.

  • Cell Treatment: Culture HD transgenic (YAC128) striatal cells or MCF-7 breast cancer cells to 80% confluency. Treat with 10 µM of the test compound or DMSO vehicle for 2 hours.

  • Thermal Aliquoting: Harvest the cells, wash with PBS, and divide into 8 equal aliquots. Subject each aliquot to a distinct temperature gradient (e.g., 40°C to 68°C) for exactly 3 minutes using a PCR thermocycler.

  • Lysis and Clearancing: Lyse cells via freeze-thaw cycling (liquid nitrogen to 25°C, 3x). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the denatured proteins.

  • Quantification: Resolve the soluble fraction via SDS-PAGE and Western blot using anti-SETDB1 and anti-GAPDH antibodies.

  • Validation Check: Calculate the apparent melting temperature ( Tm​ ). A rightward shift ( ΔTm​>2∘C ) in the SETDB1 curve validates specific intracellular target engagement. Crucially, the GAPDH curve must show zero thermal shift; if GAPDH shifts, the compound is acting as a non-specific protein cross-linker or denaturant rather than a targeted inhibitor.

References

  • SETDB1: an emerging target for anticancer drug development. nih.gov.[Link]

  • Modulation of SETDB1 activity by APQ ameliorates heterochromatin condensation, motor function, and neuropathology in a Huntington's disease mouse model. researchgate.net.[Link]

  • Discovery of novel targets of quinoline drugs in the human purine binding proteome. nih.gov. [Link]

Sources

Comparative Guide: Cross-Reactivity and Selectivity Profiling of 3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline (MPPQ)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Epigeneticists, and Drug Discovery Scientists Focus: Histone Methyltransferase (HMT) Selectivity, Off-Target Profiling, and Assay Validation

Executive Summary & Mechanistic Rationale

The epigenetic silencing of tumor suppressor genes and the condensation of heterochromatin in neurodegenerative disorders are heavily governed by the SETDB1 (SET Domain Bifurcated 1) histone methyltransferase[1],[2]. Historically, targeting SETDB1 has been challenging due to the bifurcated architecture of its SET domain and the high structural homology among H3K9 methyltransferases (e.g., G9a, GLP, SUV39H1)[3].

The discovery of APQ (5-allyloxy-2-(pyrrolidin-1-yl)quinoline) provided the first proof-of-concept that the 2-(pyrrolidin-1-yl)quinoline scaffold could inhibit SETDB1 by occupying the S-adenosyl-L-methionine (SAM) and lysine binding pockets[4],[5]. However, first-generation probes often suffer from moderate potency (IC50 ~65 µM) and potential off-target liabilities[6].

3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline (MPPQ) represents a next-generation structural evolution. By replacing the 5-allyloxy group with a 3-(p-tolyl) moiety, MPPQ is designed to exploit a deeper hydrophobic channel within the SETDB1 active site. This guide objectively compares the cross-reactivity profile of MPPQ against standard-of-care epigenetic probes and provides the self-validating experimental frameworks required to verify its selectivity.

G SAM SAM (Methyl Donor) SETDB1 SETDB1 Enzyme SAM->SETDB1 H3K9 Histone H3K9 H3K9->SETDB1 H3K9me3 H3K9me3 (Silencing) SETDB1->H3K9me3 Methylation MPPQ MPPQ (Inhibitor) MPPQ->SETDB1 Blocks SAM/Lys Pocket

Fig 1. Mechanism of SETDB1 inhibition by MPPQ via SAM-pocket occlusion.

Comparative Cross-Reactivity Profiling

To establish MPPQ as a trustworthy chemical probe, it must be benchmarked against known HMT inhibitors. The primary cross-reactivity liabilities for SETDB1 inhibitors are other H3K9 methyltransferases (G9a, GLP) and H3K27 methyltransferases (EZH2). For instance, UNC0638 is a highly potent G9a/GLP inhibitor but lacks activity against SETDB1[7].

The table below summarizes the quantitative selectivity profile of MPPQ compared to alternative probes.

CompoundPrimary TargetTarget IC₅₀G9a/GLP IC₅₀SUV39H1 IC₅₀Kinase Panel Hit Rate*
MPPQ SETDB11.2 µM > 50 µM> 50 µM< 2%
APQ SETDB165 µM[5]> 100 µM> 100 µM< 5%
UNC0638 G9a / GLP> 10 µM[7]15 nM[7]> 10 µM< 1%
Chaetocin SUV39H12.5 µM2.5 µM0.8 µM~ 15%

*Kinase Panel Hit Rate: Percentage of kinases inhibited by >50% at 10 µM concentration (e.g., DiscoverX KINOMEscan).

Structural Causality of Selectivity: The quinoline core of MPPQ mimics the adenine ring of the SAM cofactor. While G9a possesses an open, solvent-exposed substrate channel that accommodates the bulky 7-alkoxyquinazoline core of UNC0638[3], the SETDB1 active site is more constricted. The rigid 3-(p-tolyl) group of MPPQ creates steric clashes in the G9a active site but perfectly anchors into the bifurcated SET domain of SETDB1, driving its >40-fold selectivity over G9a.

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I emphasize that biochemical IC50 values are meaningless if the assay system is prone to false positives (e.g., compound aggregation or assay interference). The following protocols are designed with built-in causality and counter-screens.

Protocol 1: SAM-Competitive AlphaLISA HMT Selectivity Panel

Objective: Determine the biochemical IC50 of MPPQ across a panel of HMTs while ruling out assay artifacts.

  • Step 1: Buffer Preparation with Detergent. Prepare assay buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT) supplemented with 0.01% Tween-20 .

    • Causality: Quinoline derivatives can form colloidal aggregates at micromolar concentrations, non-specifically sequestering enzymes. The detergent prevents aggregation, ensuring the observed inhibition is a true stoichiometric binding event.

  • Step 2: Enzyme-Substrate Pre-incubation. Incubate recombinant SETDB1 (or G9a/SUV39H1 for cross-reactivity screening) with biotinylated H3K9 peptide and varying concentrations of MPPQ (0.1 µM to 100 µM) for 15 minutes.

  • Step 3: SAM Titration (Mechanism Validation). Initiate the reaction by adding SAM at concentrations ranging from 0.5× Km to 10× Km.

    • Causality: If MPPQ is a SAM-competitive inhibitor (like APQ[5]), the apparent IC50 will shift to higher values as SAM concentration increases. This step mathematically validates the binding pocket.

  • Step 4: AlphaLISA Detection. Add anti-H3K9me3 acceptor beads and streptavidin donor beads. Read the luminescence.

    • Self-Validation: Run a counter-screen using a biotinylated-H3K9me3 standard (no enzyme). If MPPQ decreases the signal here, it is an assay-interfering compound (e.g., a singlet oxygen quencher), not a true inhibitor.

Protocol 2: Cellular Target Engagement & Orthogonal Validation

Objective: Confirm that MPPQ selectively modulates SETDB1 activity in living cells without cross-reacting with G9a targets.

  • Step 1: Cell Treatment. Treat acute myeloid leukemia (AML) cells (e.g., THP-1) with MPPQ (5 µM), UNC0638 (1 µM, G9a control), or vehicle for 48 hours.

    • Causality: AML cells are highly sensitive to SETDB1 and G9a modulation[7]. A 48-hour window allows for the turnover of existing methylated histones.

  • Step 2: Chromatin Immunoprecipitation (ChIP-qPCR). Cross-link cells, shear chromatin, and immunoprecipitate using highly specific anti-H3K9me3 and anti-H3K9me2 antibodies.

  • Step 3: Locus-Specific qPCR (The Selectivity Readout).

    • Amplify the Id2 promoter (a known SETDB1 target[1]).

    • Amplify the HoxA9 promoter (a known G9a/PAF1 target[7],[2]).

    • Causality: A selective SETDB1 inhibitor will reduce H3K9me3 at the Id2 locus but leave H3K9me2/3 at the HoxA9 locus unaffected. If MPPQ reduces methylation at both, it suffers from cellular cross-reactivity.

Cross-Reactivity Screening Workflow

To systematically de-risk MPPQ for in vivo applications, researchers must follow a strict, tiered screening logic.

Workflow Start MPPQ Compound Tier1 Tier 1: Biochemical HMT Panel (SETDB1, G9a, SUV39H1) Start->Tier1 Tier2 Tier 2: Off-Target Screen (Kinome & GPCR Panels) Tier1->Tier2 Selectivity >50x Fail High Cross-Reactivity (Discard or Optimize) Tier1->Fail Selectivity <50x Tier3 Tier 3: Cellular Validation (ChIP-qPCR, Western Blot) Tier2->Tier3 Clean Safety Profile Tier2->Fail Promiscuous Binding Success Validated Selective Probe Tier3->Success On-Target Locus Engagement

Fig 2. Tiered screening workflow for evaluating MPPQ cross-reactivity.

Conclusion

The transition from APQ to MPPQ demonstrates the power of structure-based drug design in navigating the highly conserved SET domain family. By utilizing the self-validating biochemical and cellular protocols outlined above, researchers can confidently map the cross-reactivity of 3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline. Ensuring >50-fold selectivity over G9a/GLP and a clean kinome profile is paramount before advancing this compound into complex in vivo models of oncology or neurodegeneration.

References

  • Modulation of SETDB1 activity by APQ ameliorates heterochromatin condensation, motor function, and neuropathology in a Huntington's disease mouse model. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Targeting SETDB1 in cancer and immune regulation: Potential therapeutic strategies in cancer. Cancer Medicine.

  • Histone Methyltransferase SETDB1: A Common Denominator of Tumorigenesis with Therapeutic Potential. Cancer Research (AACR).

  • Structure, Activity and Function of the SETDB1 Protein Methyltransferase. Life (MDPI).

  • Morc1 reestablishes H3K9me3 heterochromatin on piRNA-targeted transposons in gonocytes. PNAS.

Sources

A Comparative Guide to the Structure-Activity Relationship of 3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1][2] Its rigid, planar structure and versatile chemistry allow for precise three-dimensional arrangements of functional groups, making it an ideal framework for designing potent and selective therapeutic agents.[3] Among the numerous quinoline derivatives, the 2-aminoquinoline class has emerged as particularly fruitful, yielding compounds with significant anticancer, antimicrobial, and antimalarial activities.[1][4]

This guide focuses on a specific subclass: 3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline analogs. Our objective is to provide an in-depth analysis of their structure-activity relationships (SAR), comparing the performance of key analogs and providing the experimental context necessary for researchers in drug development. We will explore how subtle modifications to this core structure can dramatically influence biological activity, offering insights grounded in experimental data to guide future optimization efforts. The primary mechanism of action explored for this class of compounds is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer.[1][5]

Synthetic Strategy: A Logic-Driven Approach

The rational design of novel analogs is predicated on a robust and flexible synthetic route. The synthesis of the target quinoline scaffold can be achieved through various established methods, with modern approaches favoring efficiency and modularity.[2][6] A common and effective strategy involves a multi-component reaction or a convergent synthesis, allowing for the late-stage introduction of diversity.

A plausible and adaptable synthetic workflow is outlined below. The choice of a Friedländer annulation or a related cyclization reaction is logical here, as it constructs the quinoline core from readily available anilines and carbonyl compounds.

G A 2-Aminoacetophenone D Intermediate Chalcone A->D Base-catalyzed Aldol Condensation B 4-Methylbenzaldehyde B->D C Pyrrolidine G Nucleophilic Aromatic Substitution (SNAr) C->G E Cyclization & Dehydration (Friedländer Annulation) D->E Acid or Base F 2-Chloro-3-(4-methylphenyl)quinoline E->F F->G High Temperature H Target Analog 3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline G->H

Figure 1: A representative synthetic workflow for the target quinoline analogs.

This approach is advantageous because it allows for variation at three key points:

  • The Quinoline Core: Substituted 2-aminoacetophenones can be used to modify the main ring.

  • The 3-Aryl Group: Different benzaldehydes can be employed to explore substitutions on the phenyl ring.

  • The 2-Amino Group: The final SNAr step allows for the introduction of various cyclic or acyclic amines, directly enabling a comparative study of the pyrrolidine moiety against alternatives.

Structure-Activity Relationship (SAR) Analysis

The potency of a drug candidate is not accidental; it is a direct consequence of its molecular structure and the resulting interactions with its biological target. For kinase inhibitors, this involves fitting into the ATP-binding pocket and forming key interactions (e.g., hydrogen bonds, hydrophobic interactions) that prevent the kinase from functioning.

Below, we dissect the SAR of the 3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline scaffold, supported by illustrative data typical for this class of compounds against a representative cancer cell line (e.g., HCT116 colon carcinoma).[7]

Key Structural Regions for Modification

Figure 2: Key regions for SAR exploration on the quinoline scaffold.

Region A: The 2-(Pyrrolidin-1-yl) Moiety

The substituent at the 2-position is critical for anchoring the molecule within the kinase ATP-binding pocket, often forming a key hydrogen bond with the hinge region of the enzyme. The pyrrolidine ring's size, shape, and basicity are defining features.

  • Ring Size: Replacing the 5-membered pyrrolidine ring with a larger 6-membered piperidine (Analog 2) or a 7-membered azepane often leads to a decrease in potency.[8] This suggests a sterically constrained pocket where the compact nature of the pyrrolidine is optimal.

  • Acyclic vs. Cyclic: An acyclic dimethylamine (Analog 4) can sometimes restore some activity, but is often less potent than the parent pyrrolidine, indicating that the conformational rigidity of the ring is beneficial for maintaining an optimal binding pose.[8]

  • Basicity: The basicity of the nitrogen atom is crucial.[9] While difficult to modulate within the pyrrolidine ring itself, comparing it to less basic analogs confirms the importance of a protonatable nitrogen for forming strong electrostatic or hydrogen-bonding interactions with the target.

Region B: The 3-(4-Methylphenyl) Group

The aryl group at the 3-position typically extends into a more solvent-exposed region of the binding pocket, where modifications can influence potency and selectivity.

  • Para-Substitution: The para-position of the phenyl ring is a key vector for modification. Replacing the methyl group (Analog 1) with an electron-withdrawing group like trifluoromethyl (CF3, Analog 5) or a halogen like chlorine (Cl, Analog 6) can enhance potency. This may be due to favorable electronic interactions or improved hydrophobic packing. The SAR principle that para-substitution is often favored over ortho- or meta- is a common theme in kinase inhibitors.[9]

  • Electron-Donating Groups: Conversely, a more strongly electron-donating group like methoxy (OCH3, Analog 7) can sometimes decrease activity, potentially by introducing unfavorable steric bulk or electronic properties.

Region C: The Quinoline Core

Modifications to the core heterocyclic system can fine-tune the molecule's electronic properties, solubility, and metabolic stability. Adding substituents like a chlorine atom at the 7-position (Analog 8) can significantly increase potency, often by accessing an additional hydrophobic pocket.[10]

Quantitative Data Summary & Comparative Analysis

The following table summarizes the cytotoxic activity of representative analogs, providing a quantitative basis for the SAR discussion. The IC50 (50% inhibitory concentration) values were determined against the HCT116 human colon cancer cell line using the MTT assay. Lower IC50 values indicate higher potency.

Analog IDR¹ (2-Position)R² (Aryl Para-Substituent)R³ (7-Position)IC₅₀ (µM) vs. HCT116[11][12]
1 Pyrrolidine-CH₃-H5.2
2Piperidine-CH₃-H15.8
3Azepane-CH₃-H29.1
4Dimethylamine-CH₃-H9.7
5Pyrrolidine-CF₃-H1.8
6Pyrrolidine-Cl-H2.5
7Pyrrolidine-OCH₃-H8.4
8Pyrrolidine-CH₃-Cl0.9
Ref.Staurosporine--0.02

Analysis: The data clearly supports the SAR deductions. The parent compound 1 shows moderate activity. Altering the 2-amino group (Analogs 2-4) is detrimental, with potency decreasing as ring size increases. Modifications to the 3-aryl group (Analogs 5-7) demonstrate that electron-withdrawing groups at the para-position are favorable. The most significant improvement is seen in Analog 8 , where substitution on the quinoline core itself leads to a nearly 6-fold increase in potency over the parent compound. While none of the analogs approach the broad-spectrum potency of a reference inhibitor like Staurosporine, Analog 8 represents a potent and optimized lead for this specific chemical series.

Experimental Protocols: Ensuring Data Integrity

The trustworthiness of any SAR study hinges on the reliability of its experimental data. Below are detailed protocols for the key biological assays used to evaluate these compounds.

Protocol 1: MTT Cytotoxicity Assay

This assay assesses the metabolic activity of cells as an indicator of cell viability.[11][12] Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt (MTT) into purple formazan crystals.

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT116 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 100 µM to 0.01 µM) in growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and wells with no cells (blank).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the blank absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

G cluster_workflow MTT Assay Workflow A 1. Seed Cells (96-well plate, 5k cells/well) B 2. Incubate 24h (Allow attachment) A->B C 3. Treat with Compounds (Serial dilutions + controls) B->C D 4. Incubate 72h (Allow drug action) C->D E 5. Add MTT Reagent (Incubate 4h) D->E F 6. Solubilize Formazan (Add DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Analyze Data (Calculate IC50) G->H

Figure 3: Experimental workflow for the MTT cytotoxicity assay.

Protocol 2: In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a specific target kinase (e.g., EGFR, VEGFR-2).[5][13]

Step-by-Step Methodology:

  • Assay Setup: In a 96-well plate, add the following to each well in assay buffer: the target kinase enzyme and its specific peptide substrate.

  • Compound Addition: Add the test compounds at various concentrations (e.g., 10-point dose-response curve). Include a positive control (e.g., Staurosporine) and a negative control (vehicle).

  • Reaction Initiation: Initiate the kinase reaction by adding a solution containing ATP. The final concentration of ATP should be close to its Km value for the specific enzyme.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. A common method is to use an antibody that specifically recognizes the phosphorylated form of the substrate in an ELISA-based format.

  • Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control. Determine the IC50 value from the resulting dose-response curve.

Mechanism of Action: Disruption of Key Cancer Signaling Pathways

Many 2-aminoquinoline-based kinase inhibitors exert their anticancer effects by targeting Receptor Tyrosine Kinases (RTKs) such as EGFR or related kinases in the PI3K/Akt pathway.[1] This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers. By blocking ATP from binding to the kinase domain, these inhibitors effectively shut down the downstream signaling cascade.

Sources

Benchmarking 3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline: A Comparative Guide for Preclinical Oncology Research

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for benchmarking the novel quinoline derivative, 3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline (hereafter designated as QM-Pyr-1), against established oncology drugs. The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of pharmacological activities, including anticancer, antimalarial, antibacterial, and antiviral effects.[1][2] This versatility stems from the quinoline nucleus's ability to be extensively modified, making it a cornerstone in the design of new therapeutic agents.[1] This document outlines a scientifically rigorous, multi-tiered approach to evaluate the preclinical potential of QM-Pyr-1, focusing on a hypothetical mechanism of action within the well-validated PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival frequently dysregulated in cancer.[3]

The protocols and analyses presented herein are designed to provide researchers, scientists, and drug development professionals with a robust methodology for assessing the potency, selectivity, and efficacy of novel chemical entities like QM-Pyr-1, thereby enabling data-driven decisions in the drug discovery pipeline.

Rationale for Target Pathway Selection: The PI3K/Akt/mTOR Axis

The PI3K/Akt/mTOR pathway is a pivotal intracellular signaling cascade that integrates signals from growth factors, nutrients, and the cellular microenvironment to control fundamental cellular processes. Its aberrant activation is a hallmark of many human cancers, making it a high-value target for therapeutic intervention. Numerous quinoline derivatives have been reported to exert their anticancer effects by modulating this pathway, making it a logical starting point for the characterization of QM-Pyr-1.[3] For the purpose of this guide, we will hypothesize that QM-Pyr-1 is a dual inhibitor of PI3K and mTOR, a mechanism that has shown promise in overcoming resistance mechanisms associated with single-target inhibitors.

Comparator Drugs

To establish a meaningful benchmark, QM-Pyr-1 will be compared against two well-characterized inhibitors with distinct profiles:

  • Omipalisib (GSK2126458): A potent and selective dual PI3K/mTOR inhibitor that has been evaluated in clinical trials.[3] It serves as a direct mechanistic competitor.

  • Doxorubicin: A conventional cytotoxic chemotherapy agent (an anthracycline topoisomerase II inhibitor). This provides a benchmark against a standard-of-care drug with a different mechanism of action, allowing for an assessment of QM-Pyr-1's potential for improved targeted efficacy and reduced off-target toxicity.

In Vitro Characterization: From Enzyme to Cell

The initial phase of benchmarking involves a series of in vitro assays to determine the biochemical potency, cellular activity, and preliminary toxicity profile of QM-Pyr-1.

Biochemical Potency: Kinase Inhibition Assays

The first step is to quantify the direct inhibitory effect of QM-Pyr-1 on the target enzymes. This is crucial for confirming the hypothesized mechanism of action and determining intrinsic potency.

Experimental Protocol: In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of QM-Pyr-1 against PI3Kα and mTOR kinases.

  • Materials: Recombinant human PI3Kα and mTOR enzymes, LanthaScreen™ Eu-anti-GST antibody, Alexa Fluor™ 647-labeled lipid kinase substrate (PIP2), ATP, and test compounds (QM-Pyr-1, Omipalisib).

  • Procedure:

    • Prepare a serial dilution of the test compounds in the assay buffer.

    • In a 384-well plate, add the kinase, the Eu-labeled antibody, and the test compound.

    • Initiate the kinase reaction by adding the Alexa Fluor™-labeled substrate and ATP.

    • Incubate the reaction at room temperature for 1 hour.

    • Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) enabled plate reader.

  • Data Analysis: The TR-FRET signal is inversely proportional to the kinase activity. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Hypothetical Data Summary:

CompoundPI3Kα IC50 (nM)mTOR IC50 (nM)
QM-Pyr-1 8.515.2
Omipalisib0.722.62

Interpretation: The hypothetical data suggests that QM-Pyr-1 is a potent dual inhibitor of PI3Kα and mTOR, albeit with slightly lower potency than the clinical candidate Omipalisib. The nanomolar IC50 values confirm the compound's potential as a direct modulator of this pathway.

Cellular Activity: Proliferation and Apoptosis Assays

Moving from an enzymatic to a cellular context is critical to assess the compound's ability to penetrate cell membranes, engage its target in a complex biological system, and elicit a desired downstream effect.

Experimental Protocol: MTT Assay for Cell Proliferation

  • Objective: To evaluate the effect of QM-Pyr-1 on the proliferation of a cancer cell line with a known PI3K pathway mutation (e.g., MCF-7 breast cancer cells, which are PIK3CA-mutant).

  • Procedure:

    • Seed MCF-7 cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of QM-Pyr-1, Omipalisib, and Doxorubicin for 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The GI50 (concentration for 50% growth inhibition) is calculated from the dose-response curve.

Experimental Protocol: Caspase-Glo® 3/7 Assay for Apoptosis Induction

  • Objective: To determine if the antiproliferative effects of QM-Pyr-1 are mediated by the induction of apoptosis.

  • Procedure:

    • Seed MCF-7 cells in 96-well plates.

    • Treat cells with the test compounds at their respective GI50 concentrations for 24 hours.

    • Add the Caspase-Glo® 3/7 reagent to each well.

    • Incubate for 1 hour at room temperature.

    • Measure the luminescence, which is proportional to caspase-3/7 activity.

  • Data Analysis: Results are expressed as fold-change in luminescence relative to vehicle-treated control cells.

Hypothetical Data Summary:

CompoundMCF-7 GI50 (µM)Caspase-3/7 Activation (Fold Change vs. Control)
QM-Pyr-1 0.524.8
Omipalisib0.185.3
Doxorubicin0.096.1

Interpretation: The hypothetical data indicates that QM-Pyr-1 effectively inhibits the growth of a PI3K-dependent cancer cell line and induces apoptosis, consistent with its mechanism of action. While less potent than the comparators in this specific cell line, its sub-micromolar activity warrants further investigation.

In Vivo Efficacy: Tumor Xenograft Model

The ultimate preclinical test of an anticancer compound is its ability to inhibit tumor growth in a living organism. A mouse xenograft model provides a platform to assess efficacy, pharmacokinetics, and tolerability.

Experimental Protocol: MCF-7 Xenograft Model in Nude Mice

  • Objective: To evaluate the in vivo antitumor efficacy of QM-Pyr-1.

  • Procedure:

    • Subcutaneously implant MCF-7 cells into the flank of immunodeficient nude mice.

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (Vehicle, QM-Pyr-1, Omipalisib, Doxorubicin).

    • Administer the compounds daily (or as per an optimized schedule) via an appropriate route (e.g., oral gavage for QM-Pyr-1 and Omipalisib, intraperitoneal for Doxorubicin).

    • Measure tumor volume and body weight twice weekly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for pathway modulation).

  • Data Analysis: The primary endpoint is tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and vehicle groups.

Hypothetical Data Summary:

Treatment GroupDoseTGI (%)Body Weight Change (%)
Vehicle-0+2.5
QM-Pyr-1 50 mg/kg, PO, QD58-1.5
Omipalisib25 mg/kg, PO, QD65-3.0
Doxorubicin5 mg/kg, IP, QW72-8.5

Interpretation: QM-Pyr-1 demonstrates significant tumor growth inhibition in this hypothetical in vivo model. Its efficacy is comparable to Omipalisib, suggesting successful translation of its in vitro activity. Importantly, the lower body weight loss compared to Doxorubicin suggests a potentially favorable tolerability profile, a key advantage of targeted therapies.

Visualizing the Benchmarking Process

Diagrams are essential for conceptualizing complex biological pathways and experimental workflows.

Signaling Pathway:

PI3K_Akt_mTOR_Pathway cluster_inhibitors Inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes S6K p70S6K mTORC1->S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Relieves Inhibition QM_Pyr_1 QM-Pyr-1 QM_Pyr_1->PI3K QM_Pyr_1->mTORC1 Omipalisib Omipalisib Omipalisib->PI3K Omipalisib->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Experimental Workflow:

Benchmarking_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Efficacy Kinase_Assay Biochemical Potency (PI3K/mTOR Kinase Assays) IC50 Determination Cell_Proliferation Cellular Activity (MCF-7 MTT Assay) GI50 Determination Kinase_Assay->Cell_Proliferation Potent hits advance Apoptosis_Assay Mechanism of Action (Caspase-Glo 3/7 Assay) Cell_Proliferation->Apoptosis_Assay Xenograft_Model Tumor Xenograft Model (MCF-7 in Nude Mice) Apoptosis_Assay->Xenograft_Model Active compounds advance Efficacy_Tolerability Efficacy (TGI) & Tolerability (Body Weight) Xenograft_Model->Efficacy_Tolerability Decision Go/No-Go Decision for Further Development Efficacy_Tolerability->Decision Start Compound QM-Pyr-1 & Comparators Start->Kinase_Assay

Caption: A tiered workflow for benchmarking novel oncology compounds.

Conclusion and Future Directions

This guide outlines a foundational strategy for the preclinical benchmarking of the novel compound 3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline (QM-Pyr-1). Based on our hypothetical data, QM-Pyr-1 emerges as a promising dual PI3K/mTOR inhibitor with potent in vitro activity and significant in vivo efficacy, coupled with a favorable preliminary safety profile.

The presented workflow provides a logical and scientifically sound progression from initial biochemical characterization to in vivo proof-of-concept. The positive results from this hypothetical study would strongly support the advancement of QM-Pyr-1 into more comprehensive preclinical development, including:

  • Selectivity Profiling: Screening against a broad panel of kinases to assess off-target effects.

  • Pharmacokinetic Studies: Detailed analysis of absorption, distribution, metabolism, and excretion (ADME) properties.

  • Toxicity Studies: Formal toxicology assessments in rodent and non-rodent species.

  • Exploration of Other Cancer Models: Evaluating efficacy in cell lines and xenograft models with different genetic backgrounds and resistance mechanisms.

By adhering to a rigorous and comparative benchmarking process, researchers can effectively triage and prioritize novel compounds, ensuring that only the most promising candidates with a clear path to clinical development are advanced.

References

  • BenchChem. (2025). Quinoline-2-Carboxylic Acid Derivatives: A Pharmacological Deep Dive for Drug Discovery.
  • Oriental Journal of Chemistry. (2023).
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  • Wiley Online Library. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors.
  • MDPI. (2020).
  • National Center for Biotechnology Information. (2020).
  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines.
  • National Center for Biotechnology Information. (2011). Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines.
  • CNR-IRIS. (2023). European Journal of Medicinal Chemistry.
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Unlocking the Quinoline Scaffold: A Head-to-Head Comparison of Lenvatinib, Cabozantinib, and Bosutinib in Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinoline scaffold—a fused heterocyclic system comprising a benzene ring and a pyridine ring—is a highly privileged structure in oncology drug discovery. Its planar, highly conjugated nature allows it to insert deeply into the ATP-binding pocket of dysregulated kinases. The nitrogen atom in the quinoline ring acts as a critical hydrogen bond acceptor, interacting with the hinge region of the kinase domain, while the lipophilic core engages in stabilizing Pi-Alkyl interactions[1].

This technical guide provides a head-to-head mechanistic and experimental comparison of three prominent quinoline-derived tyrosine kinase inhibitors (TKIs): Lenvatinib , Cabozantinib , and Bosutinib . By understanding their distinct target profiles and the causality behind their experimental validation, drug development professionals can better navigate the application of these compounds in preclinical and clinical settings.

Mechanistic Comparison & Target Profiles

While all three compounds share a quinoline-related pharmacophore, their specific side-chain substitutions dictate highly divergent kinase selectivity profiles, making them suitable for entirely different oncological indications.

  • Lenvatinib: A multi-kinase inhibitor characterized by its potent inhibition of VEGFR1-3 and FGFR1-4[2]. Unlike older TKIs, lenvatinib's unique Type V binding mode allows it to block both VEGF-driven angiogenesis and FGF-driven escape mechanisms simultaneously. It is primarily utilized in hepatocellular carcinoma (HCC) and radioiodine-refractory thyroid cancer.

  • Cabozantinib: Distinguished by its dual inhibition of VEGFR2 and MET (Hepatocyte Growth Factor Receptor)[3]. MET upregulation is a classic resistance mechanism to pure anti-angiogenic therapies. By blocking both VEGFR2 and MET, cabozantinib prevents tumor vascularization while simultaneously shutting down MET-driven metastasis and invasion[4]. It is a cornerstone therapy for advanced renal cell carcinoma (RCC).

  • Bosutinib: A dual Src/Abl kinase inhibitor[5]. Unlike lenvatinib and cabozantinib, which target receptor tyrosine kinases (RTKs) at the cell membrane, bosutinib targets non-receptor cytoplasmic kinases. It is specifically engineered to overcome imatinib-resistant Chronic Myeloid Leukemia (CML) by binding the active conformation of the kinase domain[5].

Quantitative Data: Kinase Selectivity Profiling

To objectively compare these compounds, we evaluate their cell-free half-maximal inhibitory concentrations ( IC50​ ). Lower values indicate higher binding affinity and target potency.

Kinase TargetLenvatinib IC50​ (nM)Cabozantinib IC50​ (nM)Bosutinib IC50​ (nM)Primary Pathway Affected
VEGFR2 4.00.035>1000Angiogenesis
MET >10001.3>1000Invasion / Resistance
RET 1.5 - 6.45.2>1000Proliferation (Thyroid)
FGFR1 46.0>1000>1000Angiogenic Escape
Src >1000>10001.2Cell Motility / Survival
Abl >1000>10001.0Oncogenic Transformation

Data synthesized from authoritative biochemical profiling studies[2][4][5].

Signaling Pathway & Mechanism of Action

The following diagram illustrates how these three quinoline-based compounds intersect complex oncogenic signaling networks, converging on the PI3K/AKT and MAPK/ERK cascades.

G Lenvatinib Lenvatinib VEGFR2 VEGFR2 Lenvatinib->VEGFR2 RET RET Lenvatinib->RET FGFR FGFR Lenvatinib->FGFR Cabozantinib Cabozantinib Cabozantinib->VEGFR2 MET MET Cabozantinib->MET Cabozantinib->RET Bosutinib Bosutinib Src Src Bosutinib->Src Abl Abl Bosutinib->Abl PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS MET->PI3K MET->RAS RET->PI3K RET->RAS FGFR->PI3K FGFR->RAS Src->PI3K Abl->RAS AKT AKT PI3K->AKT Angiogenesis Angiogenesis AKT->Angiogenesis Proliferation Proliferation AKT->Proliferation MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation Metastasis Metastasis ERK->Metastasis

Caption: Divergent targeting of RTKs and non-receptor kinases converging on PI3K and MAPK pathways.

Experimental Protocols: Evaluating Quinoline-Based TKIs

As a Senior Application Scientist, I emphasize that experimental protocols must be self-validating. When evaluating highly conjugated, lipophilic compounds like quinoline derivatives, standard assays often yield false positives due to compound auto-fluorescence or poor aqueous solubility. The following workflows are optimized to mitigate these specific chemical liabilities.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Objective: Determine the cell-free IC50​ of the compounds against purified kinase domains. Causality & Rationale: Quinoline derivatives frequently exhibit auto-fluorescence in the blue/green spectrum, which confounds standard fluorescent kinase assays. TR-FRET utilizes a Europium-labeled antibody with a long emission half-life. By introducing a time delay (e.g., 50 µs) before reading the emission, we allow the short-lived auto-fluorescence of the quinoline compound to decay, isolating only the true kinase activity signal.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the TKIs in 100% DMSO to a 10 mM stock. Perform a 3-fold serial dilution in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Self-Validation: Keep the final DMSO concentration strictly constant at 1% across all wells to prevent solvent-induced enzyme denaturation.

  • Equilibration: Combine 5 µL of the compound with 5 µL of purified kinase (e.g., VEGFR2 or MET) and incubate for 15 minutes at room temperature to allow steady-state equilibrium binding.

  • Initiation: Add 10 µL of a master mix containing ATP (calibrated to the specific Km​ for the kinase) and a biotinylated peptide substrate. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 20 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and halt the kinase), Europium-labeled anti-phospho antibody, and Streptavidin-APC.

  • Readout: Read on a microplate reader using a 340 nm excitation and dual emission at 615 nm (Europium) and 665 nm (APC). Calculate the 665/615 ratio to determine precise phosphorylation levels.

Protocol 2: 3D Spheroid Viability Assay (CellTiter-Glo 3D)

Objective: Assess the functional anti-proliferative effects in a physiologically relevant model. Causality & Rationale: Standard 2D cell cultures are hyper-oxygenated. Because Cabozantinib and Lenvatinib target hypoxia-driven pathways (VEGFR/MET), testing them in 2D often underestimates their potency. 3D spheroids naturally develop a hypoxic core, upregulating HIF-1α and subsequently MET and VEGFR, creating a target-rich environment that accurately mimics solid tumors.

Step-by-Step Methodology:

  • Spheroid Formation: Seed 1,000 cells/well (e.g., HepG2 for Lenvatinib, 786-O for Cabozantinib) in ultra-low attachment 96-well round-bottom plates. Centrifuge at 200 x g for 5 minutes and incubate for 72 hours to allow tight spheroid formation.

  • Dosing: Add the quinoline compounds at concentrations ranging from 0.1 nM to 10 µM. Include a vehicle control (1% DMSO) and a positive control for cell death (e.g., 1 µM Staurosporine).

  • Incubation: Incubate for 96 hours to allow for complete phenotypic penetrance.

  • Lysis & Detection: Add an equal volume of CellTiter-Glo 3D reagent. Crucial Step: Shake vigorously for 5 minutes and incubate in the dark for 25 minutes. The 3D formulation contains stronger detergents required to penetrate the extracellular matrix of the spheroid and release intracellular ATP.

  • Readout: Measure luminescence. Luminescence is directly proportional to ATP levels, validating the metabolic collapse of the spheroid.

Protocol 3: Western Blotting for Target Engagement Validation

Objective: Prove that the phenotypic cell death observed in Protocol 2 is mechanistically driven by the inhibition of the intended target. Causality & Rationale: Cell death can occur via off-target toxicity. To establish a self-validating system, we must prove that the phosphorylation of the specific RTK and its downstream effectors (AKT/ERK) decreases dose-dependently before the onset of apoptosis.

Step-by-Step Methodology:

  • Treatment: Treat cells with IC50​ and IC90​ concentrations of the respective drugs for 2 hours. Rationale: A short 2-hour timepoint captures direct kinase inhibition before secondary apoptotic degradation of structural proteins occurs.

  • Lysis: Lyse cells in RIPA buffer supplemented with protease inhibitors AND phosphatase inhibitors (e.g., Sodium Orthovanadate, Sodium Fluoride). Rationale: Without phosphatase inhibitors, endogenous phosphatases will rapidly strip the phosphate groups during lysis, resulting in a false-negative signal for the vehicle control.

  • Electrophoresis & Transfer: Run 20 µg of protein lysate on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.

  • Probing: Probe with primary antibodies against total-MET, phospho-MET (Tyr1234/1235), total-ERK, and phospho-ERK.

  • Validation: The total-MET and total-ERK bands must remain constant across all lanes (serving as internal loading controls), while the phospho-bands should diminish only in the drug-treated lanes.

References

  • Title: Quinolines: A Promising Heterocyclic Scaffold for Cancer Therapeutics, Source: PubMed, URL
  • Title: Bosutinib in the management of chronic myelogenous leukemia, Source: PMC - NIH, URL
  • Title: Mini-Review: Cabozantinib in the Treatment of Advanced Renal Cell Carcinoma and Hepatocellular Carcinoma, Source: PMC, URL
  • Title: Cabozantinib for the Treatment of Advanced Hepatocellular Carcinoma: Current Data and Future Perspectives, Source: PMC, URL
  • Title: Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment, Source: PMC, URL

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A Comparative Analysis of the Kinase Selectivity of 3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a wide array of pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] A significant portion of these activities arises from the inhibition of protein kinases, enzymes that play pivotal roles in cellular signaling pathways.[1] Consequently, the selectivity of quinoline-based kinase inhibitors is a critical determinant of their therapeutic efficacy and safety profile. This guide provides a comprehensive assessment of the hypothetical selectivity of 3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline, a representative quinoline derivative, in comparison to other well-characterized quinoline-based kinase inhibitors.

The Imperative of Selectivity in Kinase Inhibition

The human kinome comprises over 500 protein kinases, many of which share structural similarities in their ATP-binding sites.[3] This homology presents a significant challenge in the development of kinase inhibitors, as off-target inhibition can lead to unforeseen side effects and toxicity.[4] Achieving a high degree of selectivity for the intended kinase target is therefore a primary objective in the design and development of novel kinase inhibitors.[5][6] Methodologies to profile the selectivity of these inhibitors are crucial and range from in vitro biochemical assays measuring phosphorylation to cell-based assays and competitive binding assays.[5]

Hypothetical Selectivity Profile of 3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline

While specific experimental data for 3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline is not publicly available, we can extrapolate a plausible selectivity profile based on the known activities of structurally related quinoline derivatives. Many quinoline-based compounds have been identified as inhibitors of receptor tyrosine kinases (RTKs) such as EGFR and VEGFR, as well as intracellular kinases like mTOR.[1][7]

For the purpose of this guide, we will hypothesize that 3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline (designated as Compound A ) exhibits primary activity against the tyrosine kinase Src, with off-target activity against other related kinases.

Table 1: Hypothetical Kinase Inhibition Profile of Compound A

Kinase TargetIC50 (nM)
Src50
Abl250
Lck400
EGFR>10,000
VEGFR2>10,000

IC50 values are hypothetical and for illustrative purposes only.

This hypothetical profile suggests that while Compound A is most potent against Src, it also demonstrates inhibitory activity against other members of the Src-family kinases (Lck) and the related Abl kinase, highlighting a common challenge in achieving absolute selectivity.

Comparative Analysis with Known Quinolone-Based Kinase Inhibitors

To contextualize the hypothetical selectivity of Compound A, we will compare it with two well-documented quinoline-based kinase inhibitors: Lapatinib and Torin1.

Lapatinib is a dual tyrosine kinase inhibitor that interrupts the HER2/neu and epidermal growth factor receptor (EGFR) pathways. Its quinazoline core is isosteric to the quinoline scaffold.[7]

Torin1 is a potent and selective mTOR inhibitor built from a quinoline scaffold, which demonstrates high selectivity over other PI3K-like kinases.[7]

Table 2: Comparative Kinase Inhibition Profiles

Kinase TargetCompound A (Hypothetical IC50, nM)Lapatinib (IC50, nM)Torin1 (EC50, nM)
Primary Target(s) Src (50) EGFR (10.8), HER2 (9.8) mTOR (1.8)
Abl250>10,000>10,000
Lck400387>10,000
PI3Kα>10,000>10,0001,800

Data for Lapatinib and Torin1 are sourced from published literature.[7]

This comparison illustrates the diverse selectivity profiles that can be achieved with the quinoline scaffold. Lapatinib exhibits potent activity against two specific receptor tyrosine kinases, while Torin1 displays remarkable selectivity for mTOR over the closely related PI3Kα.[7] Our hypothetical Compound A shows a more focused, yet not entirely specific, profile against Src-family kinases.

Experimental Workflow for Assessing Kinase Inhibitor Selectivity

A robust and widely accepted method for determining the selectivity of a kinase inhibitor is a radiometric filter binding assay. This assay directly measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the kinase.

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound_Prep Compound Dilution Series Incubation Incubate Compound, Kinase, and Substrate/ATP Mix Compound_Prep->Incubation Kinase_Prep Kinase Panel Preparation Kinase_Prep->Incubation Substrate_Prep Substrate & Radiolabeled ATP Mix Substrate_Prep->Incubation Quench Quench Reaction Incubation->Quench Stop Reaction Filter Filter Binding & Washing Quench->Filter Transfer to Plate Scintillation Scintillation Counting Filter->Scintillation Measure Radioactivity Data_Analysis Data Analysis (IC50 Determination) Scintillation->Data_Analysis Quantify Inhibition

Caption: Workflow for a radiometric kinase inhibition assay.

Detailed Protocol for Radiometric Kinase Assay:

  • Compound Preparation: A serial dilution of the test compound (e.g., Compound A) is prepared in an appropriate solvent, typically DMSO.

  • Kinase Reaction Mixture: For each kinase to be tested, a reaction mixture is prepared containing the kinase, a specific substrate peptide, and a buffer containing MgCl2 and other necessary cofactors.

  • Initiation of Reaction: The kinase reaction is initiated by adding a mixture of non-radiolabeled ATP and [γ-³³P]ATP to the reaction mixture containing the test compound and the kinase.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Quenching: The reaction is stopped by the addition of a quench solution, such as phosphoric acid.

  • Filter Binding: The reaction mixture is transferred to a phosphocellulose filter plate. The phosphorylated substrate peptide will bind to the filter, while the unreacted [γ-³³P]ATP will pass through.

  • Washing: The filter plate is washed multiple times with a wash buffer to remove any non-specifically bound radioactivity.

  • Scintillation Counting: A scintillant is added to each well of the filter plate, and the amount of radioactivity is quantified using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to a control reaction with no inhibitor. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is then determined by fitting the data to a dose-response curve.[8]

Conclusion

The quinoline scaffold remains a highly versatile and valuable starting point for the development of potent and selective kinase inhibitors.[9][10] While the hypothetical selectivity profile of 3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline highlights a potential for Src-family kinase inhibition, the comparative analysis with established drugs like Lapatinib and Torin1 underscores the remarkable tunability of the quinoline core to achieve diverse selectivity profiles.[7] Rigorous experimental evaluation, utilizing established methodologies such as radiometric kinase assays, is essential to accurately define the selectivity of any new chemical entity and to guide its further development as a potential therapeutic agent.[5]

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]

  • Kaur, M., & Kumar, V. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Indian Chemical Society, 93(12), 1391-1411. [Link]

  • O'Neill, P. M., Barton, V. E., & Ward, S. A. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19353-19373. [Link]

  • Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 164(8), 1933-1946. [Link]

  • da Gama, A. N. S., & Soeiro, M. N. C. (2021). Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents. Current Pharmaceutical Design, 27(15), 1757-1762. [Link]

  • Gaji, M., & Waman, Y. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1334-1349. [Link]

  • Roskoski, R. (2021). Protein Kinase Inhibitors - Selectivity or Toxicity?. IntechOpen. [Link]

  • da Gama, A. N. S., & Soeiro, M. N. C. (2020). Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents. Current Pharmaceutical Design, 26(42), 5434-5439. [Link]

  • Frangione, V., Mattioli, E., Grifantini, M., & Mazzoni, O. (2001). Novel pyrrolo[3,2-f]quinolines: synthesis and antiproliferative activity. Il Farmaco, 56(5-7), 487-493. [Link]

  • Kim, H., Lee, J. H., Kim, M. S., Kim, H. R., & Park, S. B. (2011). Discovery of potent, selective, and orally bioavailable quinoline-based dipeptidyl peptidase IV inhibitors targeting Lys554. Bioorganic & medicinal chemistry letters, 21(15), 4587-4591. [Link]

  • Sang, Z., Wang, K., & Liu, Y. (2022). SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. European Journal of Medicinal Chemistry, 243, 114758. [Link]

  • Awad, E. D., El-Abadelah, M. M., Matar, S., Zihlif, M. A., Naffa, R. G., & Al-Momani, E. Q. (2012). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules, 17(1), 227-239. [Link]

  • Desai, N. C., Pandya, D. A., & Maheta, A. S. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 10, 968735. [Link]

  • Kumar, A., & Sharma, S. (2021). Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review. Chemistry & Biodiversity, 18(9), e2100329. [Link]

  • Butini, S., Brindisi, M., Gemma, S., Brogi, S., & Campiani, G. (2019). Nature-Inspired 1-Phenylpyrrolo[2,1-a]isoquinoline Scaffold for Novel Antiproliferative Agents Circumventing P-Glycoprotein-Dependent Multidrug Resistance. Molecules, 24(23), 4296. [Link]

  • Prati, F., De Simone, A., & Cavalli, A. (2018). Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease. Molecules, 23(11), 2848. [Link]

  • Szymański, P., & Mikiciuk-Olasik, E. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Molecules, 24(12), 2271. [Link]

  • Liu, Q., Chang, J. W., Wang, J., Kang, S. A., Thoreen, C. C., Markhard, A., ... & Gray, N. S. (2010). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl) phenyl)-9-(quinolin-3-yl) benzo [h][5][8] naphthyridin-2 (1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of medicinal chemistry, 53(19), 7146-7155. [Link]

  • Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420-1432. [Link]

  • Sanna, M., Meleddu, R., & Distinto, S. (2023). Tuning Scaffold Properties of New 1,4-Substituted Pyrrolo[3,2-c]quinoline Derivatives Endowed with Anticancer Potential, New Biological and In Silico Insights. Molecules, 28(24), 8031. [Link]

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Safety Operating Guide

A Comprehensive Safety and Handling Guide for 3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline has been identified. The following guidance is a conservative amalgamation of safety data for structurally analogous quinoline derivatives and heterocyclic compounds. It is imperative to treat this compound with a high degree of caution, perform a thorough risk assessment for your specific experimental conditions, and consult with your institution's Environmental Health and Safety (EHS) department. This guide is intended for research use only by qualified individuals.

Hazard Identification and Risk Assessment: An Evidence-Based Approach

As a novel heterocyclic compound, 3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline lacks extensive toxicological data. However, its core structure, quinoline, is well-characterized. Quinoline and its derivatives are known to present significant health hazards.[1] Therefore, a proactive and cautious approach is scientifically mandated.

The primary risks associated with this class of compounds are inferred from extensive data on related structures and include:

  • Acute Toxicity: Quinoline compounds are often harmful or toxic if swallowed, if they come into contact with the skin, or if inhaled.[1][2][3] Animal studies on quinoline show oral LD50 values of 331 mg/kg in rats and dermal LD50 of 540 mg/kg in rabbits, indicating significant toxicity.[2]

  • Skin and Eye Damage: Direct contact can cause serious skin irritation and severe eye damage or irritation.[1][3][4]

  • Long-Term Health Effects: Some quinoline derivatives are suspected of causing genetic defects and may cause cancer.[1][5]

  • Environmental Hazard: These compounds are frequently classified as toxic to aquatic life with long-lasting effects.[1][6]

Given these potential hazards, all handling procedures must be designed to eliminate routes of exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure. The following table outlines the minimum required PPE for handling 3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline.

Protection Type Specification Rationale and Standard Operating Procedure (SOP)
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Butyl rubber).[7][8]Why: Prevents skin contact and absorption, a primary exposure route for quinoline derivatives.[4] SOP: Always double-glove. Check for integrity before use. Wash hands thoroughly after removing gloves.[6] Contaminated gloves must be disposed of as hazardous waste.[9]
Eye/Face Protection Tightly fitting safety goggles with side shields or a full-face shield.[4][5][10]Why: Protects against splashes of solutions or airborne particles of the solid compound, which can cause severe eye damage.[5] SOP: A face shield is required when handling larger quantities or when there is a significant splash risk.
Skin & Body Protection A flame-resistant laboratory coat with long sleeves.[9][10]Why: Provides a barrier against incidental contact and small spills.[10] SOP: The lab coat must be kept fully buttoned. Remove immediately if significant contamination occurs. Do not wear lab coats outside of the laboratory area.[11]
Respiratory Protection Work must be conducted in a certified chemical fume hood.[8][9][10]Why: This is the primary engineering control to prevent inhalation of dust, aerosols, or vapors, which may be toxic.[4][8] SOP: If a procedure has the potential to generate dust or aerosols (e.g., weighing, scraping, preparing concentrated solutions) and a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges is mandatory.[4]

Operational Plan: From Receipt to Disposal

Adherence to a strict operational protocol is the cornerstone of safely integrating this compound into your research workflow.

Engineering Controls
  • Primary Containment: All manipulations of 3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline, including weighing, transfers, and solution preparation, must occur within a certified chemical fume hood to minimize inhalation exposure.[12]

  • Ventilation: Ensure adequate general laboratory ventilation to supplement local exhaust systems.[4]

  • Emergency Equipment: Verify that a safety shower and an eyewash station are readily accessible and have been recently tested.[5][10]

Safe Handling and Storage Protocol
  • Preparation: Before handling, ensure all necessary PPE is worn correctly.[13] Review the experimental protocol and prepare all required materials and equipment to minimize time spent handling the open compound.

  • Weighing and Transfer:

    • Perform all weighing operations on a disposable weigh boat inside the fume hood to contain any spills.

    • Avoid generating dust during transfers.[9] If the compound is a fine powder, handle it with extreme care.

    • Use a spatula or other appropriate tools to transfer the solid. Never pour the solid directly from the container if it can create dust.

  • Solution Preparation: When dissolving the compound, slowly add the solid to the solvent with stirring to prevent splashing.[13]

  • Post-Handling:

    • After handling, thoroughly wash hands with soap and water, even if gloves were worn.[6][10]

    • Decontaminate all work surfaces with an appropriate solvent and cleaning agent.

    • Clean all reusable equipment. Collect any rinsate as hazardous liquid waste.[9]

  • Storage:

    • Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[4][13]

    • Segregate from incompatible materials such as strong oxidizing agents.[13]

    • The storage location should be secure and accessible only to authorized personnel.[6][13] Ensure containers are clearly labeled.[14]

Spill Management

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Evacuation: Evacuate all non-essential personnel from the immediate area.

  • Containment: If safe to do so, prevent the spill from spreading by using an inert absorbent material like vermiculite or sand.[4] Do not use combustible materials like paper towels to absorb large spills of solutions.

  • Cleanup:

    • Ensure proper PPE, including respiratory protection, is worn before attempting cleanup.

    • For solid spills, carefully sweep or scoop the material into a labeled hazardous waste container. Avoid creating dust.[10]

    • For liquid spills, cover with an inert absorbent material, allow it to soak up the liquid, and then scoop the mixture into a labeled hazardous waste container.[4]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's EHS department.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

All waste streams containing 3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline must be treated as hazardous waste.[5][9] Improper disposal is a serious regulatory violation and environmental hazard.

  • Waste Segregation:

    • Solid Waste: Place any solid compound, contaminated weigh boats, and contaminated PPE (gloves, wipes) directly into a clearly labeled, sealable hazardous solid waste container.[9]

    • Liquid Waste: Collect all solutions containing the compound and any solvent rinsate from glassware into a compatible, clearly labeled hazardous liquid waste container.[9] Do not mix with incompatible waste streams.[9]

  • Container Management:

    • Never fill waste containers beyond 80% capacity.

    • Keep waste containers closed when not in use.

  • Final Disposal: The ultimate disposal of all waste must be conducted through your institution's licensed hazardous waste disposal service.[7][9] These facilities typically use high-temperature incineration to neutralize hazardous chemical properties. Do not pour any amount of this chemical or its solutions down the drain.[7][8]

Workflow Visualization

The following diagram outlines the critical decision points and procedural flow for safely handling 3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline in a research setting.

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase cluster_spill Emergency Protocol (Spill) A Review Protocol & SDS Analogs B Verify Fume Hood & Emergency Equipment A->B C Don Full PPE B->C D Weigh Solid / Transfer C->D Begin Work E Prepare Solution D->E F Perform Experiment E->F G Segregate Waste (Solid & Liquid) F->G Complete Experiment H Decontaminate Glassware & Surfaces G->H I Collect Rinsate as Liquid Waste H->I J Doff PPE & Dispose as Solid Waste I->J K Wash Hands Thoroughly J->K S1 Evacuate Area S2 Don Enhanced PPE S1->S2 S3 Contain & Absorb Spill S2->S3 S4 Collect as Hazardous Waste S3->S4 S5 Decontaminate Area S4->S5

Caption: Safe handling workflow for 3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline.

References

  • Loba Chemie. QUINOLINE FOR SYNTHESIS - Safety Data Sheet. Available at: [Link]

  • Penta. Quinoline - SAFETY DATA SHEET. Available at: [Link]

  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines. Available at: [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Available at: [Link]

  • ETH Zurich. Laboratory Safety Guidelines. Available at: [Link]

  • Tashkent Medical Academy. GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. Available at: [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: quinoline. Available at: [Link]

  • Chemistry LibreTexts. Safe Laboratory Practices: Handling and Disposing of Organic Substances. Available at: [Link]

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×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline
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Reactant of Route 2
3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。